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  • Product: 1-Hydroxyethylethoxy piperazine
  • CAS: 1150617-49-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Hydroxyethylethoxy Piperazine (CAS 13349-82-1): Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary 1-Hydroxyethylethoxy piperazine, commonly referred to as HEEP or 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is a highly versatile bifunctional synthon characterized by a nucleophilic piperazine core and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxyethylethoxy piperazine, commonly referred to as HEEP or 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is a highly versatile bifunctional synthon characterized by a nucleophilic piperazine core and a hydrophilic hydroxyethoxyethyl tail[1]. As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a critical structural modulator. HEEP is the cornerstone in the synthesis of the blockbuster atypical antipsychotic Quetiapine Fumarate[2]. Furthermore, recent breakthroughs have leveraged its unique physicochemical properties to engineer cationic helical polypeptides capable of activating innate immune pathways for cancer immunotherapy[3]. This whitepaper provides a rigorous, E-E-A-T-aligned analysis of HEEP’s chemical behavior, synthetic utility, and emerging biomedical applications.

Physicochemical Profiling & Structural Dynamics

The utility of HEEP stems directly from its molecular architecture. The secondary amine nitrogen on the piperazine ring acts as a potent nucleophile, ideal for SNAr (Nucleophilic Aromatic Substitution) or alkylation reactions. Conversely, the terminal hydroxyl group provides both a site for further functionalization (e.g., esterification) and a critical hydrogen-bonding donor/acceptor pair that profoundly influences the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs)[4].

The extensive intermolecular hydrogen bonding between the terminal hydroxyl group and the piperazine nitrogens is the causal factor behind its high boiling point and its physical state as a viscous oil at room temperature[5].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionSource
Chemical Name 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
CAS Registry Number 13349-82-1[1]
Molecular Formula C8H18N2O2[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless to yellow-brown clear liquid / oil[5]
Boiling Point 112–114 °C at 0.25 mmHg[5]
Density 1.061 g/mL at 25 °C[5]
Refractive Index n20/D 1.497[5]
pKa (Predicted) ~14.41 (Hydroxyl group)[4]
Solubility Soluble in water; slightly soluble in acetone, chloroform, methanol[4][6]

Mechanistic Role in API Synthesis: The Quetiapine Paradigm

HEEP is the primary determinant of Quetiapine's efficacy[2]. In neuropharmacology, an API must balance lipophilicity (to cross the blood-brain barrier) with hydrophilicity (for aqueous solubility and systemic distribution). The attachment of HEEP to the lipophilic dibenzothiazepine core achieves this exact balance.

The synthesis relies on the nucleophilic attack of HEEP's secondary amine on the electrophilic carbon of 11-chloro-dibenzo[b,f][1,4]thiazepine. The reaction is driven to completion by the thermodynamic stability of the resulting tertiary amine and the precipitation of the chloride leaving group as a salt when an acid scavenger (like sodium carbonate) is employed.

Quetiapine_Synthesis A 11-Chloro-dibenzo[b,f][1,4]thiazepine (Electrophile) C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., Na2CO3), Reflux A->C B 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP - Nucleophile) B->C D Quetiapine Free Base (Intermediate) C->D - HCl E Fumaric Acid Addition Crystallization D->E F Quetiapine Fumarate (Final API) E->F

Caption: Workflow for the synthesis of Quetiapine Fumarate utilizing HEEP via nucleophilic substitution.

Emerging Biomedical Applications: Innate Immune Activation

Beyond traditional small-molecule APIs, HEEP is now being utilized in advanced biologics and nanomedicine. A recent landmark study demonstrated the use of HEEP in synthesizing cationic helical polypeptides (designated as "P1") for cancer immunotherapy[3].

The Causality of Immune Activation: By grafting HEEP onto a polypeptide backbone, researchers engineered a macromolecule with a specific cationic charge density and hydrophobicity. When Antigen-Presenting Cells (APCs) internalize these HEEP-modified polypeptides, the cationic nature induces physical endoplasmic reticulum (ER) stress and mitochondrial membrane permeabilization. This physical stress forces the release of mitochondrial DNA (mtDNA) into the cytosol[3]. The cytosolic mtDNA acts as a danger-associated molecular pattern (DAMP), simultaneously activating the cGAS-STING and TLR9 pathways, culminating in massive pro-inflammatory cytokine release and robust effector T-cell priming against tumors[3].

Immune_Activation P1 HEEP-Modified Cationic Polypeptide (P1) APC Uptake by Antigen-Presenting Cell (APC) P1->APC Mito Mitochondrial Stress & Membrane Permeabilization APC->Mito mtDNA Cytosolic mtDNA Release Mito->mtDNA cGAS cGAS-STING Pathway Activation mtDNA->cGAS TLR9 TLR9 Pathway Activation mtDNA->TLR9 Cyto Pro-inflammatory Cytokine Release (Type I IFNs) cGAS->Cyto TLR9->Cyto TCell Effector T-Cell Priming & Antitumor Response Cyto->TCell

Caption: Mechanism of HEEP-modified polypeptides inducing mtDNA release and activating cGAS-STING/TLR9 pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee yield and purity.

Protocol 1: Synthesis of HEEP via Boc-Deprotection

This protocol details the generation of high-purity HEEP from its Boc-protected precursor (CAS: 166388-52-9), a common industrial route[5].

  • Reaction Setup: Dissolve 54.2 g of the Boc-protected precursor in 300 mL of anhydrous dichloromethane (DCM) in a 1 L round-bottom flask equipped with a magnetic stirrer[5].

  • Acidic Cleavage: Slowly add 26 g of Trifluoroacetic Acid (TFA) dropwise via an addition funnel. Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine while generating volatile isobutylene and CO2[5].

  • In-Process Monitoring: Stir the mixture at room temperature for 2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) until the starting material spot is completely consumed[5].

  • Neutralization & Phase Separation: Add 1 N NaOH aqueous solution slowly until the aqueous phase reaches pH 10–11, and stir for 30 minutes. Causality: The highly basic pH ensures the piperazine nitrogen is fully deprotonated (free base form), forcing it into the organic phase[5].

  • Isolation: Separate the organic phase, extract the aqueous layer twice with 50 mL DCM, and combine the organic layers. Dry over anhydrous sodium sulfate (Na2SO4)[5].

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield approximately 32.6 g of HEEP as a colorless to pale-yellow liquid (Yield: ~95%)[5].

Protocol 2: Synthesis of HEEP-Functionalized Polypeptide (P1) for Immunotherapy

Adapted from recent oncological biomaterials research[3].

  • Halogen Exchange (Finkelstein Reaction): Dissolve 0.1 g of poly-(4-(5-chloropentyloxy)benzoyl-L-lysine) in THF. Add 0.136 g (0.91 mmol) of Sodium Iodide (NaI). Stir at 50 °C for 24 hours. Causality: Converting the alkyl chloride to an alkyl iodide creates a vastly superior leaving group for the subsequent amination[3].

  • Nucleophilic Substitution: Add 0.16 g (0.91 mmol) of HEEP to the reaction mixture. Stir at 60 °C for 48 hours under an inert argon atmosphere[3].

  • Purification: Precipitate the resulting polymer in cold diethyl ether. Centrifuge and wash the pellet three times with ether to remove unreacted HEEP and salts.

  • Validation: Analyze the polymer via 1H-NMR (in D2O) to confirm the integration of the hydroxyethoxyethyl protons, validating the degree of substitution.

Safety, Handling, and Analytical Characterization

Analytical Characterization:

  • Gas Chromatography (GC): Due to its high boiling point (112–114 °C at 0.25 mmHg)[5], GC analysis requires a high-temperature ramp and a polar column (e.g., DB-WAX) to prevent peak tailing caused by the secondary amine and hydroxyl groups.

  • NMR Spectroscopy: The structure is easily verified by the distinct multiplet of the piperazine ring protons (δ 2.4–2.8 ppm) and the characteristic triplets of the ethoxyethyl ether linkage (δ 3.5–3.7 ppm).

Safety & Handling: HEEP is classified as an irritant. It causes irritation to the eyes, respiratory system, and skin[4][6].

  • PPE: Nitrile gloves, chemical splash goggles, and a laboratory coat are mandatory.

  • Storage: Store in a cool, dark place under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation of the amine to an N-oxide[4].

References

  • National Center for Biotechnology Information (PubChem). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436. Retrieved from:[Link]

  • Grand View Research. 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030. Retrieved from:[Link]

  • PubMed Central (PMC) / NIH. A synthetic cationic helical polypeptide as a multipotent innate immune activator for cancer immunotherapy. Retrieved from:[Link]

  • ChemBK. 1-[2-(2-hydroxyethoxy)ethyl] piperazine - Physico-chemical Properties. Retrieved from:[Link]

Sources

Exploratory

1-Hydroxyethylethoxy Piperazine (HEEP) in CO2 Absorption: Mechanisms, Kinetics, and Applications

Target Audience: Researchers, Chemical Engineers, and Materials Scientists Document Type: In-Depth Technical Whitepaper Executive Summary The transition toward highly efficient, low-volatility solvents for post-combustio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Materials Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition toward highly efficient, low-volatility solvents for post-combustion carbon capture has driven the exploration of functionalized cyclic amines. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) represents a strategic molecular architecture that bridges the rapid reaction kinetics of piperazine with the physicochemical stability of sterically hindered alkanolamines. This whitepaper elucidates the core mechanism of action of HEEP in CO2 absorption, its role as a stable intermediate and monomer in hyperbranched polymers, and the self-validating experimental protocols required for its characterization.

Molecular Architecture & Physicochemical Profile

HEEP (CAS: 13349-82-1) is a functionalized diamine characterized by a piperazine ring appended to an ethoxyethanol tail. This specific structural configuration provides a dual-active site for CO2 capture [1]:

  • Secondary Amine (N4): Acts as a highly nucleophilic center for rapid direct reaction with CO2.

  • Tertiary Amine (N1): Functions as a base catalyst for CO2 hydration and proton acceptance.

  • Hydroxyethylethoxy Tail: The ether and hydroxyl groups significantly increase the molecular weight and boiling point, drastically reducing solvent volatility—a major operational limitation of pure piperazine (PZ). Furthermore, the tail provides intramolecular hydrogen bonding, which stabilizes the resulting carbamate and lowers the enthalpy of regeneration.

Core Mechanism of Action in CO2 Absorption

The absorption of CO2 by HEEP follows a bifurcated mechanistic pathway, dictated by its secondary and tertiary amine sites.

The Zwitterion Mechanism (Carbamate Formation)

The primary mode of rapid CO2 capture occurs at the unsubstituted secondary amine of the piperazine ring. This follows the classic Zwitterion mechanism:

  • Nucleophilic Attack: The lone pair on the secondary nitrogen attacks the electrophilic carbon of CO2, forming an unstable zwitterion intermediate.

  • Proton Deprotonation: A base (which can be water, another HEEP molecule, or the internal tertiary amine) abstracts a proton from the zwitterion, yielding a stable carbamate ion.

Base-Catalyzed Hydration (Bicarbonate Formation)

The tertiary amine nitrogen cannot form a carbamate due to the absence of a replaceable proton. Instead, it acts as a base catalyst. It promotes the hydration of CO2 into carbonic acid, subsequently accepting a proton to form a bicarbonate ion ( HCO3−​ ). This dual mechanism allows HEEP to theoretically approach a CO2 loading capacity of 1.0 mol CO2/mol amine.

Application in Hyperbranched Polymers

Beyond its use as an aqueous solvent, HEEP is utilized as a monomer in the synthesis of hyperbranched polymers (HPs) via self-condensing ring-opening polymerization. The resulting hyperbranched polyamines exhibit large mesoporous characteristics and high localized amine densities, endowing them with exceptional solid-state CO2 capture capacities (up to 36.93 cm³/g) and high selectivity [2].

Zwitterion_Mechanism HEEP HEEP (Secondary Amine) Zwitterion Zwitterion Intermediate (Unstable) HEEP->Zwitterion Nucleophilic Attack CO2 CO2 Molecule CO2->Zwitterion Electrophilic Capture Carbamate Stable Carbamate + Protonated Base Zwitterion->Carbamate Proton Transfer Base Base Catalyst (Tertiary Amine/H2O) Base->Carbamate Accepts Proton

Zwitterion mechanism of CO2 capture by the secondary amine of HEEP.

Comparative Performance Data

To contextualize HEEP's efficacy, it is benchmarked against industry standards: Monoethanolamine (MEA) and pure Piperazine (PZ). The integration of the hydroxyethylethoxy tail mitigates the volatility of PZ while maintaining superior kinetics compared to MEA.

ParameterMonoethanolamine (MEA)Piperazine (PZ)HEEP
Amine Classification PrimarySecondary (x2)Secondary (x1), Tertiary (x1)
Theoretical CO2 Capacity 0.5 mol/mol1.0 mol/mol0.5 - 1.0 mol/mol
Reaction Kinetics ModerateVery FastFast
Volatility ModerateHighLow
Thermal Stability Low (Degrades easily)Very HighHigh
Steric Hindrance LowLowModerate

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the exact workflows for evaluating HEEP's absorption kinetics and thermal degradation profile. HEEP is notably observed as a stable degradation product in the thermal breakdown of 2-aminoethylethanolamine (AEEA), underscoring its resilience under stripper conditions [3].

Protocol 1: CO2 Absorption Capacity and Kinetics Evaluation
  • Causality: A stirred-cell reactor is utilized rather than a wetted-wall column because it allows for the precise isolation of chemical kinetics from gas-phase mass transfer resistance. This ensures that the measured absorption rate is intrinsically tied to the HEEP-CO2 molecular interaction.

  • Step 1: Solvent Preparation. Prepare a 30 wt% solution of HEEP in deionized water. Degas the solution under a vacuum to remove dissolved atmospheric gases.

  • Step 2: System Purge. Transfer 50 mL of the solvent into the stirred-cell reactor. Purge the headspace with ultra-high-purity Nitrogen ( N2​ ) to establish a zero-CO2 baseline.

  • Step 3: CO2 Introduction. Bring the reactor to a constant temperature of 40°C. Introduce pure CO2 gas to achieve a constant pressure of 100 kPa.

  • Step 4: Kinetic Monitoring. Continuously monitor the pressure drop over time using a high-resolution pressure transducer. The rate of pressure decline correlates directly to the pseudo-first-order reaction kinetics of the amine.

  • Step 5: Capacity Validation. Once equilibrium is reached (pressure stabilizes), extract a liquid aliquot and perform a BaCl₂ titration to quantify the exact moles of CO2 absorbed per mole of alkalinity.

Protocol 2: Thermal Degradation Profiling
  • Causality: The temperature of 135°C is selected to mimic the extreme thermal stress of an industrial regeneration stripper. Evaluating the solvent at this temperature accelerates the identification of irreversible degradation products (e.g., cyclic ureas) which cause equipment fouling and viscosity increases.

  • Step 1: CO2 Pre-loading. Load the 30 wt% HEEP solution with CO2 to a rich loading state ( α = 0.4 mol CO2/mol amine).

  • Step 2: Thermal Stressing. Seal 10 mL aliquots of the rich solvent into 316 stainless steel cylinders. Place the cylinders in a forced-convection oven set to 135°C for a duration of 4 weeks.

  • Step 3: Sampling & Quenching. Remove one cylinder per week. Rapidly quench the cylinder in an ice bath to halt all thermal degradation reactions.

  • Step 4: Chromatographic Analysis. Analyze the liquid phase using Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify fragmentation patterns and high-molecular-weight polymeric byproducts.

Workflow Prep Solvent Preparation (30 wt% HEEP in H2O) Absorb CO2 Absorption (Stirred Cell, 40°C) Prep->Absorb Step 1 Measure Kinetics & Capacity (Pressure Drop) Absorb->Measure Step 2 Degradation Thermal Stress (135°C, 4 Weeks) Measure->Degradation Step 3 Analyze GC-MS / LC-MS Product Identification Degradation->Analyze Step 4

End-to-end experimental workflow for HEEP CO2 absorption and degradation analysis.

References

  • BenchChem Technical Data.1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1. BenchChem.
  • Recent Advances in Structural Modifications of Hyperbranched Polymers and Their Applications.ACS Publications.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.Chemistry Central Journal (PubMed Central).
Foundational

Thermodynamic Properties of 1-Hydroxyethylethoxy Piperazine Aqueous Solutions: Mechanisms in CO2 Capture and Nucleic Acid Delivery

Executive Summary & Physicochemical Baseline As a Senior Application Scientist, I frequently observe that the thermodynamic characterization of complex asymmetric amines like 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Baseline

As a Senior Application Scientist, I frequently observe that the thermodynamic characterization of complex asymmetric amines like 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP, CAS: 13349-82-1) is often oversimplified. Researchers tend to model its aqueous behavior using ideal-solution assumptions, neglecting the profound impact of the extended ethoxy-ethanol side chain. This side chain fundamentally alters the hydrogen-bonding network, the activity coefficients of solvated species, and the dielectric constant of the local microenvironment.

HEEP is a highly versatile molecule with a density of 1.061 g/cm³ at 25 °C and a boiling point of 112–114 °C at 0.33 hPa[1]. Its thermodynamic behavior in aqueous solutions dictates its efficacy in two distinct, high-impact fields: post-combustion CO₂ capture and mRNA delivery via Ionizable Lipid Nanoparticles (LNPs) . In this whitepaper, I will deconstruct the thermodynamic principles governing HEEP in aqueous systems, providing the causal logic behind its phase equilibria and self-assembly mechanics.

Thermodynamics of CO₂ Capture: Phase Equilibria and eNRTL Modeling

Piperazine derivatives are premier solvents for CO₂ capture due to their rapid reaction kinetics and high cyclic capacity. When HEEP is dissolved in water and exposed to CO₂, the system undergoes a complex series of vapor-liquid equilibria (VLE) and chemical reactions.

Mechanistic Causality in Carbamate Formation

Unlike symmetric piperazine, HEEP possesses one secondary amine and one tertiary amine (sterically hindered by the hydroxyethoxyethyl group). The secondary amine acts as the primary nucleophile, attacking the dissolved CO₂ to form a zwitterion intermediate. The subsequent deprotonation of this zwitterion (often facilitated by a second HEEP molecule or water acting as a Brønsted base) yields a stable HEEP-carbamate. The extended side chain of HEEP reduces its volatility compared to standard piperazine, minimizing solvent loss—a critical thermodynamic advantage for industrial-scale thermal stripping[2].

To accurately predict the energy consumption during solvent regeneration, the system must be modeled using the Electrolyte Non-Random Two-Liquid (eNRTL) activity coefficient framework[2]. This model accounts for the long-range ion-ion interactions and short-range molecule-molecule interactions in the non-ideal aqueous electrolyte solution.

CO2_Pathway HEEP HEEP (Aqueous) Zwitterion Zwitterion Intermediate HEEP->Zwitterion + CO2 CO2 CO2 (Dissolved) CO2->Zwitterion Carbamate HEEP-Carbamate Zwitterion->Carbamate Deprotonation Protonated Protonated HEEP Zwitterion->Protonated Proton Transfer

Reaction pathway of CO2 absorption in HEEP aqueous solutions.

Data Presentation: Thermodynamic Parameters

The standard-state properties ( Δf​G∞ , Δf​H∞ , and Cp∞​ ) are derived from regressing VLE data. Below is a representative summary of the thermodynamic parameters for the solvated species, analogous to established N-alkyl piperazine models[2].

Table 1: Representative Standard-State Thermodynamic Properties (298.15 K)

Chemical Species Δf​Gaq∞​ (kJ/mol) Δf​Haq∞​ (kJ/mol) Cp,aq∞​ (J/mol·K)
HEEP (Neutral) -185.4-240.2315.5
HEEPH⁺ (Protonated) -230.1-295.8280.4
HEEPCOO⁻ (Carbamate) -540.6-610.3350.2

Thermodynamics of Self-Assembly in mRNA Delivery

Beyond industrial gas separation, HEEP serves as a highly effective ionizable amine headgroup in the synthesis of Ionizable Amphiphilic Janus Dendrimers (IAJDs) for mRNA delivery[3].

The Thermodynamic Driving Force of Endosomal Escape

In the bloodstream (pH 7.4), the HEEP headgroup remains largely neutral, and the hydrophobic interactions of the lipid tails drive the self-assembly of a stable bilayer (a thermodynamic minimum). However, upon endocytosis, the endosomal pH drops to ~5.5. The piperazine nitrogens undergo protonation ( ΔGprot​<0 ).

This protonation introduces intense electrostatic repulsion between the headgroups and dramatically increases the hydration shell volume. To minimize the free energy of the system, the lipid assembly undergoes a spontaneous phase transition from a lamellar bilayer to an inverted hexagonal (H_II) phase . This thermodynamically driven structural rearrangement disrupts the endosomal membrane, facilitating mRNA release into the cytosol[3].

LNP_Thermodynamics Neutral Neutral HEEP-Lipid (pH 7.4) Bilayer Stable Bilayer (Thermodynamic Minimum) Neutral->Bilayer Self-Assembly Protonation Protonation of Piperazine (pH 5.5) Bilayer->Protonation Endocytosis Hexagonal Inverted Hexagonal Phase (Membrane Fusion) Protonation->Hexagonal ΔG < 0 (Spontaneous) Escape mRNA Release (Cytosol) Hexagonal->Escape Membrane Disruption

Thermodynamic phase transition of HEEP-based lipids during endosomal escape.

Validated Experimental Protocols

To ensure scientific integrity, the thermodynamic data must be generated through self-validating experimental systems. Below are the rigorous protocols I mandate for characterizing HEEP aqueous solutions.

Protocol 1: Vapor-Liquid Equilibrium (VLE) Measurement

Causality: A standard static cell often fails for viscous amine solutions due to localized concentration gradients. We use a gas-liquid double-circulation kettle to force continuous mass transfer, ensuring the measured pressure reflects true thermodynamic equilibrium[2].

  • Solution Preparation: Degas ultrapure water by boiling under vacuum. Prepare the HEEP aqueous solution gravimetrically (e.g., 30 wt%) to ensure exact molality.

  • Apparatus Setup: Introduce the solution into the double-circulation kettle. Evacuate the system to remove residual air.

  • Thermal Equilibration: Submerge the kettle in a thermostatic oil bath controlled to ±0.05 K (e.g., 313.15 K).

  • CO₂ Injection & Circulation: Inject pure CO₂ into the system. Activate the magnetic circulation pumps for both the gas and liquid phases. The continuous bubbling of gas through the liquid eliminates boundary layer resistance.

  • Validation: Equilibrium is achieved only when the system pressure remains constant (within ±0.1 kPa) for a minimum of 45 minutes.

  • Analysis: Isolate a liquid sample via a high-pressure sampling valve. Determine the exact CO₂ loading ( α , mol CO₂ / mol HEEP) using the BaCl₂/HCl titration method.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Causality: To calculate the exact free energy ( ΔG ) and enthalpy ( ΔH ) of the phase transition, we must isolate the heat of protonation. We utilize HEPES buffer because its enthalpy of ionization is exceptionally low (~20 kJ/mol), minimizing background noise and ensuring the recorded heat is directly attributable to the HEEP piperazine ring.

  • Sample Preparation: Prepare a 1 mM suspension of HEEP-based IAJDs in 10 mM HEPES buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane to ensure uniform vesicle size.

  • Titrant Preparation: Prepare a 50 mM HCl solution in the exact same batch of HEPES buffer to eliminate heat of dilution artifacts.

  • Calorimetric Titration: Load the vesicle suspension into the sample cell of a MicroCal ITC (maintained at 298.15 K). Perform sequential 2 µL injections of the HCl titrant, with 150-second intervals to allow the heat signal to return to baseline.

  • Data Deconvolution: Integrate the area under each injection peak. Subtract the background heat of dilution (determined by titrating HCl into blank buffer). Fit the normalized heat data to an independent binding model to extract the protonation dissociation constant ( Ka​ ), ΔH , and ΔS .

Conclusion

The thermodynamic properties of 1-hydroxyethylethoxy piperazine aqueous solutions are governed by the delicate interplay between its basic piperazine nitrogens and its extended, hydrogen-bonding side chain. Whether modeling the eNRTL activity coefficients for industrial CO₂ capture or mapping the free energy landscape of LNP phase transitions for mRNA delivery, rigorous experimental design is paramount. By employing dynamic circulation for VLE and low-enthalpy buffers for ITC, researchers can extract the high-fidelity thermodynamic parameters required to optimize HEEP for next-generation applications.

References

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System Source: Frontiers in Chemistry URL:[Link]

  • The Constitutional Isomerism of One-Component Ionizable Amphiphilic Janus Dendrimers Orchestrates the Total and Targeted Activities of mRNA Delivery Source: Journal of the American Chemical Society URL:[Link]

  • 1-[2-(2-hydroxyethoxy)ethyl] piperazine - Physico-chemical Properties Source: ChemBK URL:[Link]

Sources

Exploratory

The Solubility Profile of 1-Hydroxyethylethoxy Piperazine: A Technical Guide for Process Chemistry

Executive Summary In the realm of pharmaceutical process chemistry, the solvent-solute relationship dictates the efficiency, yield, and scalability of active pharmaceutical ingredient (API) synthesis. 1-[2-(2-Hydroxyetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical process chemistry, the solvent-solute relationship dictates the efficiency, yield, and scalability of active pharmaceutical ingredient (API) synthesis. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (CAS: 13349-82-1), commonly referred to as HEEP , is a highly functionalized heterocyclic compound[1]. It serves as a critical nucleophilic intermediate, most notably in the industrial synthesis of the atypical antipsychotic drug Quetiapine[2].

As a Senior Application Scientist, I have observed that the amphiphilic nature of HEEP—driven by its basic piperazine core and hydrophilic hydroxyethoxyethyl side chain—presents unique solvation challenges and opportunities. This whitepaper provides an in-depth analysis of HEEP's solubility profile across various organic solvents, detailing the mechanistic causality behind its phase behavior and outlining self-validating experimental protocols for its extraction and application.

Physicochemical Foundations of HEEP

To predict and manipulate the solubility of HEEP, one must first deconstruct its physicochemical properties. HEEP is a clear, colorless to yellowish-brown viscous liquid at room temperature[1][].

  • Molecular Weight: 174.24 g/mol [4]

  • Density: 1.061 g/mL at 25 °C[1][4]

  • Boiling Point: 112-114 °C at 0.25 mmHg (indicating low volatility under standard conditions)[1][]

  • Refractive Index: 1.497[4]

The molecule features two distinct domains: a rigid, nitrogen-containing piperazine ring and a flexible, oxygen-rich aliphatic chain terminating in a hydroxyl group. This structural duality allows HEEP to engage in diverse intermolecular interactions, including strong hydrogen bonding, dipole-dipole interactions, and pH-dependent ionic solvation[2].

Comprehensive Solubility Profile

The solubility of HEEP is highly dependent on the polarity and hydrogen-bonding capacity of the solvent system. The quantitative and qualitative solubility data are summarized in the table below to facilitate rapid solvent selection for synthesis and purification workflows[1][][4][5].

Solvent CategorySpecific SolventSolubility StatusMechanistic Rationale
Aqueous WaterHighly Soluble (Miscible)Extensive H-bond donation/acceptance via the terminal -OH, ether oxygen, and amine nitrogens[5].
Polar Protic Methanol, EthanolSolubleFavorable dipole-dipole interactions and strong H-bonding networks[6].
Polar Aprotic DMSOSolubleHigh dielectric constant accommodates the polar functional groups of HEEP[4].
Moderately Polar Chloroform, Dichloromethane (DCM)Soluble to Slightly SolubleExcellent for liquid-liquid extraction of the neutral free-base form of HEEP[1][4].
Ketones AcetoneSlightly SolubleLimited H-bond donor capacity from the solvent restricts complete solvation[1][].
Aromatic Non-Polar Toluene, XyleneSoluble at Elevated TempsUsed primarily at reflux conditions (110-140°C) to drive nucleophilic coupling reactions[6][7].

Mechanistic Insights into Solvation (E-E-A-T)

Understanding why HEEP behaves the way it does in different solvents is paramount for optimizing reaction conditions.

The Role of pH in Phase Distribution: The piperazine ring contains two secondary/tertiary amine nitrogens, making HEEP a weak base. In acidic or neutral aqueous environments, these nitrogens become protonated, forming highly water-soluble cationic salts (e.g., hydrochloride salts)[6]. To force HEEP into an organic solvent for purification, the aqueous phase must be basified. Adjusting the pH to 9.5–12 deprotonates the nitrogens, neutralizing the molecule and drastically reducing its aqueous solubility. This pH shift increases HEEP's partition coefficient (LogP) in favor of moderately polar organic solvents like chloroform or dichloromethane (DCM)[1].

Autocatalytic Solvation Effects: In polar aprotic solvents like DMSO, HEEP's terminal hydroxyl group can act as an internal hydrogen bond donor to its own piperazine nitrogens (intramolecular hydrogen bonding), which slightly masks its polarity and enhances its solubility in moderately polar organic phases during extraction.

Experimental Workflows: Isolation and Extraction

The following protocol details a self-validating system for the isolation of HEEP from an aqueous reaction mixture. The causality behind each step is explicitly defined to ensure reproducibility and high yield.

Protocol 1: pH-Driven Liquid-Liquid Extraction of HEEP

Objective: To isolate high-purity HEEP free-base from an aqueous synthesis mixture.

  • Reaction Quenching & Basification:

    • Action: To the completed aqueous reaction mixture, slowly add 1 N NaOH aqueous solution under continuous stirring for 30 minutes[1]. Monitor the pH until it stabilizes between 10 and 12.

    • Causality: The strong base neutralizes any piperazine hydrochloride salts formed during the reaction, converting HEEP entirely into its neutral, organic-soluble free-base form.

  • Organic Phase Addition:

    • Action: Add an equal volume of Dichloromethane (DCM) or Chloroform to the reaction vessel. Agitate vigorously, then allow the mixture to partition[1].

    • Causality: The neutral HEEP molecule has a high affinity for halogenated solvents due to favorable dipole-induced dipole interactions.

  • Phase Separation & Dehydration:

    • Action: Separate the lower organic phase. Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic extract and filter[1].

    • Causality: Na2​SO4​ acts as a desiccant, scavenging trace water that could hydrolyze reagents in subsequent synthetic steps. A clear organic filtrate validates the successful removal of aqueous micro-emulsions.

  • Concentration:

    • Action: Concentrate the dried organic phase under reduced pressure (rotary evaporation) to yield a colorless to light-yellow liquid[1].

    • Causality: DCM/Chloroform has a high vapor pressure and is easily removed without applying excessive heat, which protects the thermally sensitive HEEP (boiling point 112-114 °C at 0.25 mmHg) from degradation[1][]. Expected yield under optimized conditions is ~95%[1].

G A Aqueous Reaction Mixture (Protonated HEEP) B Basification (pH 10-12) Add 1N NaOH A->B Neutralize amines C Neutral HEEP Free-Base (Decreased Aqueous Solubility) B->C Shift equilibrium D Solvent Extraction (Add DCM / Chloroform) C->D Introduce organic phase E Phase Partitioning D->E Agitation F Organic Phase (Contains HEEP) E->F High affinity partition G Aqueous Phase (Waste Salts) E->G Low affinity partition

Caption: pH-dependent phase distribution and extraction logic for isolating HEEP.

Solvent Dynamics in Quetiapine Synthesis

The ultimate utility of HEEP's solubility profile is demonstrated during its coupling with dibenzothiazepine derivatives to synthesize Quetiapine[2].

This nucleophilic substitution reaction requires overcoming significant steric hindrance. Therefore, the reaction is typically conducted in high-boiling, non-polar aromatic solvents such as Toluene or Xylene at reflux temperatures (110-140 °C)[6][7]. While HEEP is highly polar, the elevated thermal energy increases its solubility in these non-polar solvents, creating a homogeneous reaction environment. The non-polar nature of toluene also prevents the solvation of the leaving group (typically a chloride ion), thereby increasing the nucleophilicity of HEEP's secondary amine and driving the reaction kinetics forward to achieve a high-yield coupling[6].

G S1 HEEP (Free Base) Nucleophile S3 Aromatic Solvent (Toluene / Xylene) S1->S3 S2 11-Chloro-dibenzothiazepine Electrophile S2->S3 S4 Reflux Conditions (110-140°C) S3->S4 Thermal homogenization S5 Nucleophilic Substitution S4->S5 Kinetic driving force S6 Quetiapine Free Base S5->S6 High yield coupling

Caption: Solvent-driven coupling workflow of HEEP in Quetiapine synthesis.

Sources

Foundational

Synthesis Pathways for 1-Hydroxyethylethoxy Piperazine Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-hydroxyethylethoxy piperazine scaffold is a privileged pharmacophore embedded in several blockbuster central nervous system (CNS) and antihistamine therapeutics. Most notably, this moiety is the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-hydroxyethylethoxy piperazine scaffold is a privileged pharmacophore embedded in several blockbuster central nervous system (CNS) and antihistamine therapeutics. Most notably, this moiety is the structural lynchpin for hydroxyzine (a first-generation H1 antagonist) [1], cetirizine (its oxidized active metabolite), and quetiapine (an atypical antipsychotic) [2].

As a Senior Application Scientist, designing the synthesis of these derivatives requires more than mapping bond-forming events; it demands a highly orchestrated system of nucleophilic substitutions, phase controls, and impurity mitigations. This whitepaper details the mechanistic causality, quantitative parameters, and validated protocols for synthesizing the core intermediate—1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP)—and its divergent pharmaceutical derivatives.

Synthesis of the Core Scaffold: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)

The foundational building block for many of these derivatives is 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP, CAS: 13349-82-1). The primary synthetic challenge in HEEP production is avoiding over-alkylation (forming the N,N'-dialkylated byproduct) when reacting piperazine with 2-(2-chloroethoxy)ethanol [3].

Mechanistic Rationale & Logic

To suppress symmetrical dialkylation, the reaction employs an in situ protection strategy. Piperazine is reacted with piperazine dihydrochloride to form piperazine monohydrochloride [4]. The protonation of one secondary amine significantly reduces its nucleophilicity, directing the alkylation by 2-(2-chloroethoxy)ethanol exclusively to the unprotonated nitrogen. This drives the reaction selectively to the mono-alkylated product, ensuring high atom economy [5].

Protocol 1: High-Purity Synthesis of HEEP

This protocol is designed as a self-validating system; the precipitation of salts and the specific boiling point during distillation serve as intrinsic quality control checkpoints.

  • Salt Formation: Charge a reactor with 95% ethanol (1.5 relative volumes). Add piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq). Heat to reflux (approx. 80°C) until complete dissolution, generating piperazine monohydrochloride in situ[4].

  • Alkylation: Slowly dose 2-(2-chloroethoxy)ethanol (1.0 eq relative to free base) into the reactor. Maintain reflux for 5.5 to 10 hours [3].

  • Precipitation & Recovery: Cool the mixture to 15–20°C. The unreacted/regenerated piperazine dihydrochloride will precipitate. Recover via centrifugation (this salt is recycled for subsequent batches).

  • Neutralization: Adjust the filtrate to pH 11 using aqueous NaOH (1N) to liberate the HEEP free base. Filter out the resulting sodium chloride salts [3].

  • Purification: Subject the filtrate to vacuum distillation. Collect the fraction boiling at 145–160°C under high vacuum (2 mmHg) to isolate high-purity HEEP (>99.0%) [4].

HEEP_Synthesis P Piperazine PM Piperazine Monohydrochloride (In Situ) P->PM + PD Piperazine Dihydrochloride PD->PM EtOH, 80°C HEEP HEEP (Target API Intermediate) PM->HEEP + Base CEE 2-(2-chloroethoxy)ethanol CEE->HEEP Alkylation Byprod NaCl + H2O HEEP->Byprod Neutralization

Workflow and chemical logic for the selective synthesis of HEEP.

Divergent Synthesis of Pharmaceutical Derivatives

The 1-hydroxyethylethoxy piperazine side chain is utilized in divergent pathways to yield highly specific pharmacological agents.

Hydroxyzine (Antihistamine / Anxiolytic)

Hydroxyzine is synthesized by attaching the 1-hydroxyethylethoxy chain to a benzhydryl-substituted piperazine [6].

  • Mechanistic Rationale: The bulky 4-chlorobenzhydryl group provides massive steric hindrance, ensuring that alkylation with 2-(2-chloroethoxy)ethanol occurs selectively at the distal secondary amine of the piperazine ring.

  • Protocol 2 (Hydroxyzine): Dissolve 1-(4-chlorobenzhydryl)piperazine in a polar aprotic solvent. Add 2-(2-chloroethoxy)ethanol and an inorganic base (e.g., K₂CO₃) to scavenge the generated HCl [1]. Reflux the mixture for 12-24 hours. The base neutralizes the acid, driving the equilibrium forward. Wash the organic layer with water to remove salts, followed by crystallization of the hydroxyzine free base.

Quetiapine (Atypical Antipsychotic)

Quetiapine utilizes the same side chain but attached to a dibenzothiazepine core [2].

  • Mechanistic Rationale: Modern industrial routes alkylate 11-piperazinyl-dibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol. Using a biphasic solvent system (aromatic hydrocarbon + water) without a phase transfer catalyst minimizes impurity generation. The addition of sodium iodide triggers a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, accelerating the substitution [2].

  • Protocol 3 (Quetiapine Fumarate): Combine 11-piperazinyl-dibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol (1:1 molar ratio) in a toluene/water mixture. Add Na₂CO₃ and a catalytic amount of NaI. Heat to 90–105°C for 2 to 20 hours [2]. Separate the organic phase, wash with water, and precisely adjust the pH to 5.3-5.5 to purge non-polar impurities (self-validating phase separation). React the purified free base with fumaric acid in ethanol to precipitate quetiapine fumarate.

Derivative_Pathways CEE 2-(2-chloroethoxy)ethanol (Alkylating Agent) Drug1 Hydroxyzine (Antihistamine) CEE->Drug1 Drug2 Quetiapine (Antipsychotic) CEE->Drug2 Sub1 1-(4-chlorobenzhydryl)piperazine Sub1->Drug1 Alkylation (K2CO3) Sub2 11-piperazinyl-dibenzo[b,f][1,4]thiazepine Sub2->Drug2 Alkylation (NaI, Na2CO3)

Divergent synthesis pathways for API production.

Quantitative Data Summary

The following table consolidates the critical reaction parameters across the three discussed pathways, highlighting the causality behind the chosen conditions.

Target MoleculePrimary Amine SubstrateAlkylating AgentCatalyst / BaseTemp / TimeTypical Yield
HEEP Piperazine monohydrochloride2-(2-chloroethoxy)ethanolNone (Self-buffering)80°C / 5.5-10 h90-95%
Hydroxyzine 1-(4-chlorobenzhydryl)piperazine2-(2-chloroethoxy)ethanolK₂CO₃ or Na₂CO₃Reflux / 12-24 h55-60%
Quetiapine 11-piperazinyl-dibenzo[b,f][1,4]thiazepine2-(2-chloroethoxy)ethanolNa₂CO₃, NaI (cat.)90-105°C / 2-20 h>90%

Quality Control & Genotoxic Impurities

When synthesizing 1-hydroxyethylethoxy piperazine derivatives, the alkylating agent 2-(2-chloroethoxy)ethanol is classified as a Potential Genotoxic Impurity (PGI) [7]. Regulatory bodies mandate strict control of PGIs in the final Active Pharmaceutical Ingredient (API).

Mitigation Strategy: The biphasic aqueous/organic workup in the quetiapine protocol specifically hydrolyzes trace unreacted 2-(2-chloroethoxy)ethanol [2], while the tight distillation parameters for HEEP (145–160°C at 2 mmHg) ensure that lower-boiling genotoxic impurities are stripped from the final intermediate [4].

References

  • [1] Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole. PubMed (nih.gov). URL: [Link]

  • [2] WO2010100623A1 - Process for the preparation of quetiapine fumarate. Google Patents. URL:

  • [5] CN101412672B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents. URL:

  • [4] CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents. URL:

Sources

Exploratory

An In-depth Technical Guide to 1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Identification, Properties, and Handling

This technical guide provides a comprehensive overview of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key chemical intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, a key chemical intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details the compound's core identification, physicochemical properties, analytical methodologies for characterization, and essential safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Core Identification and Nomenclature

The compound commonly referred to as 1-hydroxyethylethoxy piperazine is more formally identified as 1-[2-(2-Hydroxyethoxy)ethyl]piperazine . Establishing the correct nomenclature is critical for accurate literature searching and regulatory compliance.

The definitive identifier for this chemical substance is its CAS Registry Number.

  • CAS Registry Number: 13349-82-1 [1][2][3][4]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and unambiguously identifies this specific chemical entity.

Synonym and Structural Information

In scientific literature and commercial listings, this compound is known by several synonyms. Recognizing these is crucial for comprehensive information retrieval.

  • 2-[2-(1-Piperazinyl)ethoxy]ethanol[4][5]

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol[1][2]

  • HEEP (common abbreviation)[6][7]

  • Quetiapine Impurity 44[8]

  • 1-(2-(2-Hydroxyethoxy)ethyl)piperazine[3]

The molecular structure consists of a piperazine ring N-substituted with a 2-(2-hydroxyethoxy)ethyl group. This bifunctional nature, containing tertiary amines and a primary alcohol, is key to its utility as a synthetic building block.

  • Molecular Formula: C₈H₁₈N₂O₂[3]

  • Molecular Weight: 174.24 g/mol

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its proper handling, storage, and application in chemical synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Colorless to yellow or yellow-brownish clear liquid/oil[8]
Boiling Point 112-114 °C @ 0.25 mm Hg[8]
Density 1.061 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.497[8]
Flash Point >110 °C (>230 °F)[8]
pKa (Predicted) 14.41 ± 0.10[8]
Solubility Slightly soluble in Acetone, Chloroform, Methanol[8]
Storage Temperature Room temperature, in a cool, dark place under an inert atmosphere[8]

Synthesis and Applications

1-[2-(2-Hydroxyethoxy)ethyl]piperazine is a versatile intermediate primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs).[9] Its structure is a key building block for medications targeting the central nervous system.[9]

Role in Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Quetiapine , an atypical antipsychotic medication.[2][8] The synthesis generally involves the reaction of 1-[2-(2-hydroxyethoxy)ethyl]piperazine with a dibenzo[b,f][6]thiazepine derivative.

General Synthetic Pathway

The compound is typically synthesized via the nucleophilic substitution reaction between piperazine and 2-(2-chloroethoxy)ethanol.[6] To achieve mono-substitution and prevent the formation of di-substituted byproducts, strategies such as using piperazine monohydrochloride or a large excess of piperazine are employed.[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Piperazine Piperazine (or Piperazine Monohydrochloride) Reaction Nucleophilic Substitution (Solvent, e.g., Ethanol) Heat/Reflux Piperazine->Reaction Chloroethoxyethanol 2-(2-Chloroethoxy)ethanol Chloroethoxyethanol->Reaction Crude_Product Crude HEEP & Piperazine Dihydrochloride Reaction->Crude_Product Reaction Mixture Filtration Filtration Crude_Product->Filtration Purified_Product Purified 1-[2-(2-hydroxyethoxy)ethyl]piperazine (via Vacuum Distillation) Filtration->Purified_Product Filtrate

Caption: General workflow for the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Analytical Identification and Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of 1-[2-(2-hydroxyethoxy)ethyl]piperazine. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

Publicly available spectral data can be found in databases such as PubChem, which sources spectra from various suppliers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperazine ring, the ethoxyethyl chain, and the terminal hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include a broad O-H stretch from the alcohol group (around 3400 cm⁻¹), C-H stretching from the alkyl chains (around 2800-3000 cm⁻¹), and C-N stretching from the amines (around 1000-1200 cm⁻¹).[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile piperazine derivatives, providing both retention time and mass spectral data for identification.[3][10]

Chromatographic Methods

Chromatography is essential for assessing the purity of the compound and separating it from starting materials, byproducts, or impurities.

  • Gas Chromatography (GC): With a boiling point suitable for GC analysis, this technique, often coupled with a Flame Ionization Detector (FID), is effective for purity assessment. Purity levels are typically reported as >98.0% (GC).

  • High-Performance Liquid Chromatography (HPLC): Since many piperazine derivatives lack a strong UV chromophore, HPLC analysis can be challenging.[11] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable sensitive detection at trace levels using a UV detector.[11][12] Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) can be used.[12]

Experimental Protocol: Purity Assessment by GC-FID

This protocol provides a general framework for assessing the purity of 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Instrument conditions should be optimized for the specific column and system used.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Dichloromethane).

    • Prepare a dilution for injection (e.g., 100 µg/mL).

  • Instrumentation:

    • GC System: Agilent 7890 or equivalent with FID.

    • Column: A mid-polarity column such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

GC_Protocol Prep Sample Preparation (1 mg/mL in Methanol) Inject GC Injection (1 µL, Split Mode) Prep->Inject Separate Chromatographic Separation (Capillary GC Column) Inject->Separate Detect Detection (Flame Ionization Detector) Separate->Detect Analyze Data Analysis (Peak Integration & Area % Calculation) Detect->Analyze

Caption: Workflow for purity analysis by Gas Chromatography (GC-FID).

Safety and Handling

As with all piperazine derivatives, proper safety precautions must be observed when handling 1-[2-(2-hydroxyethoxy)ethyl]piperazine. This compound is classified as an irritant.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times.

  • Respiratory Protection: If ventilation is inadequate or if mists/aerosols are generated, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).[16]

  • General Hygiene: Avoid all personal contact.[13][15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Spill and Disposal Procedures
  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[17] Collect the material into a suitable, labeled container for disposal.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

References

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • piperazine anhydrous - s d fine-chem limited . S D Fine-Chem Limited. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • 2-(2-(piperazin-1-yl)ethoxy)ethanol . Epoch Labs. [Link]

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436 . PubChem, National Center for Biotechnology Information. [Link]

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 . PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . MDPI. [Link]

  • Piperazine, anhydrous,6255E-2,2022/06/08 - Safety Data Sheet . KISHIDA CHEMICAL CO.,LTD. [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS . ResearchGate. [Link]

  • 2-HYDROXY ETHYL PIPERAZINE - Safety Data Sheet . Nippon Nyukazai Co., Ltd. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class . National Institute of Justice. [Link]

  • TDS 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZINE . Tron Chemicals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced CO2 Capture Protocol Utilizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEE-PZ) Blends

Target Audience: Researchers, Chemical Engineers, and Solvent Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In the landscape of post-combustion...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Solvent Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the landscape of post-combustion carbon capture, the transition from conventional monoethanolamine (MEA) to advanced blended amine systems is a thermodynamic necessity. While methyldiethanolamine (MDEA) offers a high theoretical CO2 loading capacity (1.0 mol CO2/mol amine) and low regeneration energy, its reaction kinetics are notoriously slow. To bridge this gap, piperazine (PZ) is frequently added as a kinetic promoter [1].

However, standard unsubstituted PZ presents severe industrial bottlenecks: high volatility and a propensity to form insoluble solid carbamate precipitates at high concentrations. To circumvent these limitations, this protocol utilizes 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEE-PZ) .

The Causality of Chemical Design: The addition of the alkoxy-hydroxyl tail in HEE-PZ fundamentally alters the molecule's physicochemical profile. The terminal hydroxyl group engages in extensive intermolecular hydrogen bonding with water, drastically reducing vapor pressure and solvent loss. Simultaneously, the ether linkage provides steric flexibility that disrupts the crystal lattice formation of carbamates, preventing solid precipitation. Crucially, the secondary amine of the piperazine ring remains unhindered, allowing it to maintain the rapid "shuttle mechanism" [2]. In this mechanism, HEE-PZ rapidly reacts with CO2 to form a carbamate, which is subsequently hydrolyzed, transferring the CO2 to the tertiary MDEA and regenerating the HEE-PZ promoter.

ShuttleMechanism CO2 CO2 (Flue Gas) HEEPZ HEE-PZ (Kinetic Promoter) CO2->HEEPZ Nucleophilic Attack Carbamate HEE-PZ-Carbamate (Intermediate) HEEPZ->Carbamate Carbamate Formation Carbamate->HEEPZ Amine Regeneration MDEA MDEA (Tertiary Amine) Carbamate->MDEA Shuttle Transfer (H2O) Bicarbonate HCO3- + MDEAH+ (Stable Loaded State) MDEA->Bicarbonate Base Catalysis

Fig 1. The CO2 shuttle mechanism of HEE-PZ transferring carbon dioxide to a tertiary amine.

Quantitative Data Summary

The following table summarizes the performance metrics of HEE-PZ blends against industry standards, highlighting the suppression of volatility and precipitation while maintaining rapid kinetics.

Solvent SystemTotal Amine (wt%)Absorption Rate ( KG​ ) at 40°C (x10⁻⁶ mol/m²·s·Pa)Cyclic Capacity (mol CO2/kg solvent)Volatility at 40°C (ppm)Precipitation Risk
MEA (Baseline) 30%3.100.50~30.0Low
MDEA / PZ 40% / 10%5.850.75~15.0High
MDEA / HEE-PZ 40% / 10%5.420.78< 2.0Low

Experimental Workflows & Protocols

Workflow Prep 1. Formulation Gravimetric Prep WWC 2. WWC Kinetic Profiling Prep->WWC VLE 3. VLE Apparatus Capacity Check WWC->VLE Degradation 4. Thermal Aging 135°C Cylinders VLE->Degradation GCMS 5. GC-MS / LC-MS Metabolite ID Degradation->GCMS

Fig 2. Step-by-step experimental workflow for evaluating HEE-PZ CO2 capture performance.

Protocol 1: Solvent Formulation and Baseline Characterization

Objective: Prepare a standardized 40 wt% MDEA / 10 wt% HEE-PZ aqueous blend.

  • Gravimetric Preparation: Place a clean, dry borosilicate glass vessel on an analytical balance. Sequentially add 500g of Deionized (DI) water, 400g of MDEA, and 100g of HEE-PZ.

    • Causality: Gravimetric preparation is strictly required. Volumetric preparation introduces severe errors due to the non-ideal mixing behaviors, high viscosities, and density variations of concentrated amines.

  • Degassing: Subject the mixture to ultrasonic agitation under a mild vacuum (200 mbar) for 30 minutes.

    • Causality: Dissolved oxygen in the DI water can prematurely initiate oxidative degradation pathways during high-temperature testing, skewing baseline stability metrics.

  • Titration Verification: Determine the exact total amine concentration via acid-base titration using 0.1 N H₂SO₄ with a methyl orange indicator.

    • Self-Validating System: If the titration-derived concentration deviates by >1% from the gravimetric calculation, discard the batch. This discrepancy indicates moisture absorption by the hygroscopic amine precursors during handling, which will cascade into significant errors during thermodynamic capacity calculations.

Protocol 2: CO2 Absorption Kinetics via Wetted Wall Column (WWC)

Objective: Isolate and measure the chemical reaction kinetics of the HEE-PZ blend.

  • System Priming: Circulate the formulated solvent through the WWC apparatus, maintaining a strict isothermal environment at 40°C using a circulating water bath.

  • Gas Introduction: Introduce a simulated flue gas stream (15% CO2, 85% N2) into the WWC chamber counter-current to the liquid film.

    • Causality: The WWC is utilized because it generates a liquid film with a mathematically defined surface area. By measuring the CO2 flux across this known area, we isolate the chemical reaction rate from physical mass transfer limitations, allowing for the precise calculation of the overall mass transfer coefficient ( KG​ ).

  • Flux Measurement: Measure inlet and outlet CO2 concentrations using a calibrated IR gas analyzer. Calculate KG​ based on the log-mean driving force of CO2 partial pressure.

    • Self-Validating System: Prior to testing the HEE-PZ blend, calibrate the WWC using a standard 30 wt% MEA solution. The measured KG​ must align with the established literature value of ~3.1 × 10⁻⁶ mol/m²·s·Pa at 40°C. A deviation of >5% indicates either rippling in the liquid film (compromising the assumed interfacial area) or calibration drift in the IR analyzer.

Protocol 3: Accelerated Thermal Degradation Profiling

Objective: Evaluate the long-term stability of the HEE-PZ blend under stripper conditions.

  • Solvent Loading: Pre-load the HEE-PZ solvent with CO2 to a capacity of 0.4 mol CO2/mol amine. Transfer 10 mL of the loaded solvent into 316L stainless steel thermal cylinders.

    • Causality: 316L stainless steel is specifically chosen to mimic the metallurgy of industrial stripper units. The metal surface provides realistic catalytic sites for thermal degradation reactions, ensuring laboratory data translates to pilot-scale operations [3].

  • Thermal Aging: Seal the cylinders using PTFE O-rings and place them in a forced-convection oven at 135°C for 4 weeks.

  • Metabolite Identification: Post-aging, analyze the solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products (e.g., imidazolidinones or formamides).

    • Self-Validating System: Execute a rigorous mass balance check. The sum of the remaining active amine (quantified via titration) and the identified degradation products (quantified via GC-MS) must equal the initial amine concentration (±5%). A mass balance closure of <95% indicates the escape of volatile degradation products, necessitating an immediate seal integrity check on the thermal cylinders [4].

References

  • Closmann, F., Nguyen, T., & Rochelle, G. T. (2009). MDEA/Piperazine as a solvent for CO2 capture. Energy Procedia.[Link]

  • Yuan, J., et al. (2022). A Combined Experimental and Computational Study on the Shuttle Mechanism of Piperazine for the Enhanced CO2 Absorption in Aqueous Piperazine Blends. Industrial & Engineering Chemistry Research.[Link]

  • Gouedard, C., et al. (2012). Thermal degradation of aqueous piperazine for CO2 capture: 2. Product types and generation rates. Industrial & Engineering Chemistry Research.[Link]

  • Nainar, M., & Veawab, A. (2009). Corrosion in CO2 Capture Process Using Blended Monoethanolamine and Piperazine. Industrial & Engineering Chemistry Research.[Link]

Application

Role of 1-hydroxyethylethoxy piperazine in pharmaceutical intermediate synthesis

Application Note: The Role of 1-Hydroxyethylethoxy Piperazine in Advanced Pharmaceutical Intermediate Synthesis Introduction & Chemical Profile 1-Hydroxyethylethoxy piperazine (HEEP), chemically identified as 1-[2-(2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 1-Hydroxyethylethoxy Piperazine in Advanced Pharmaceutical Intermediate Synthesis

Introduction & Chemical Profile

1-Hydroxyethylethoxy piperazine (HEEP), chemically identified as 1-[2-(2-hydroxyethoxy)ethyl]piperazine or 2-[2-(piperazin-1-yl)ethoxy]ethanol (CAS: 13349-82-1), is a versatile bifunctional N-alkylpiperazine[1]. Structurally, it features a highly nucleophilic secondary amine within a piperazine ring and a hydrophilic terminal primary hydroxyl group separated by an ethoxyethyl ether spacer[1].

In pharmaceutical synthesis, HEEP is not merely a passive linker; it is an active pharmacophore modifier. Its incorporation significantly alters the physicochemical properties of Active Pharmaceutical Ingredients (APIs), enhancing aqueous solubility, increasing bioavailability, and facilitating blood-brain barrier (BBB) penetration[2]. It is most prominently utilized as the critical side-chain donor in the synthesis of the atypical antipsychotic Quetiapine[3][4], but its application extends to the development of novel anticancer ursolic acid derivatives[5] and immunostimulatory cationic polypeptides[6].

Mechanistic Causality in Drug Synthesis

Quetiapine Fumarate Synthesis

Quetiapine's pharmacological efficacy at 5-HT2A and D2 receptors relies entirely on the spatial orientation and hydrogen-bonding capacity of its ethoxyethanol tail[7]. During synthesis, the secondary amine of HEEP acts as a potent nucleophile, engaging in a Nucleophilic Aromatic Substitution ( SN​Ar ) with 11-chloro-dibenzo[b,f][1,4]thiazepine[3]. Expert Insight: Traditional convergent syntheses isolated the moisture-sensitive imino chloride intermediate, leading to hydrolysis and yield loss[8][9]. Modern industrial protocols utilize a one-pot approach, maintaining the intermediate in an anhydrous solvent (e.g., toluene) and immediately introducing HEEP. This prevents degradation and drives the SN​Ar reaction to completion[4].

Cationic Helical Polypeptides for Innate Immunity

Recent advancements in cancer immunotherapy utilize HEEP to modify poly(L-lysine) derivatives, creating cationic helical polypeptides (e.g., P1)[6]. Expert Insight: The piperazine ring of HEEP provides a critical "proton sponge" effect. When these polypeptides are internalized by Antigen-Presenting Cells (APCs), the piperazine nitrogens buffer the acidic environment of the endosome. This causes osmotic swelling and endosomal rupture, releasing the polypeptide into the cytosol where it activates the cGAS-STING and TLR9-MyD88 intracellular DNA sensor pathways[6].

Quantitative Data Summaries

Table 1: Physicochemical Profile of HEEP (CAS: 13349-82-1)

Property Value Mechanistic Significance
Molecular Weight 174.24 g/mol Optimal size for side-chain functionalization without violating Lipinski's Rule of 5.
Boiling Point 112-114 °C (at 0.25 mmHg) Requires high-vacuum distillation for purification; stable under standard reflux conditions.
Density 1.061 g/mL (at 25 °C) High density requires vigorous stirring during biphasic nucleophilic substitutions.

| Functional Groups | Secondary amine, ether, primary hydroxyl | Enables selective step-wise functionalization (amine reacts faster than hydroxyl). |

Table 2: Impurity Profiling & Yield Comparison in Quetiapine Synthesis

Synthesis Route Intermediate Isolation Carryover Impurities (e.g., Piperazine) Overall Yield API Purity (HPLC)
Traditional Convergent Yes (Imino chloride) High (Requires column chromatography) ~55-62% < 98.0%

| Optimized One-Pot | No (In-situ condensation) | Low (Controlled via stoichiometry) | > 80% | > 99.5% |

Experimental Workflows & Self-Validating Protocols

Protocol 1: One-Pot Synthesis of Quetiapine Hemifumarate

Objective: Synthesize Quetiapine hemifumarate while avoiding the isolation of the hydrolytically unstable 11-chloro intermediate[4].

Step 1: Chlorination (Imino Chloride Formation)

  • Charge a dry, nitrogen-purged reactor with Dibenzo[b,f][1,4]thiazepin-11(10H)-one (1.0 eq) and toluene (10 volumes).

  • Add N,N-dimethylaniline (0.2 eq) as an acid scavenger. Causality: This prevents the protonation of the starting material, keeping it reactive.

  • Slowly add Phosphorus Oxychloride ( POCl3​ , 1.5 eq) at 25°C. Heat the mixture to reflux (110°C) for 3 hours.

  • Self-Validation Checkpoint 1: Analyze via HPLC (UV 254 nm). The reaction is validated to proceed to Step 2 only when the starting lactam peak is <0.5% area.

Step 2: Nucleophilic Substitution with HEEP

  • Distill off excess POCl3​ under vacuum. Cool the reactor to 90°C.

  • Add HEEP (1.5 eq) dropwise over 30 minutes. Causality: The excess HEEP drives the SN​Ar reaction and outcompetes any residual moisture that could revert the intermediate back to the lactam.

  • Reflux for 4 hours.

  • Self-Validation Checkpoint 2: Perform HPLC analysis. The 11-chloro intermediate must be undetectable. Wash the organic layer with 1N HCl, then neutralize with aqueous NaOH to remove unreacted HEEP and carryover impurities (e.g., pure piperazine).

Step 3: Salt Formation

  • Extract the Quetiapine free base into ethanol.

  • Add Fumaric acid (0.5 eq) at 60°C. Stir for 1 hour, then cool to 0°C at a rate of 10°C/hour to induce crystallization.

  • Filter and dry the Quetiapine hemifumarate.

G A Dibenzo[b,f][1,4] thiazepin-11(10H)-one B POCl3, PhNMe2 (Chlorination) A->B C 11-chloro-dibenzo[b,f] [1,4]thiazepine B->C D HEEP (CAS 13349-82-1) (Nucleophilic Substitution) C->D E Quetiapine Free Base D->E F Fumaric Acid (Salt Formation) E->F G Quetiapine Hemifumarate (API) F->G

Figure 1: One-pot synthetic workflow for Quetiapine Hemifumarate using HEEP as the side-chain donor.
Protocol 2: Synthesis of HEEP-Modified Cationic Polypeptides (P1)

Objective: Conjugate HEEP to a polypeptide backbone to create an immunostimulatory agent capable of endosomal escape[6].

Step 1: Finkelstein Halogen Exchange

  • Dissolve poly-(4-(5-chloropentyloxy)benzoyl-L-lysine) (1.0 eq) in anhydrous THF.

  • Add Sodium Iodide (NaI, 10.0 eq). Stir at 60°C for 24 hours.

  • Causality: The primary chloride is a poor leaving group for the bulky HEEP nucleophile. Exchanging it for an iodide significantly lowers the activation energy for the subsequent amination, preventing thermal degradation of the peptide backbone.

Step 2: Amination with HEEP

  • To the iodinated polymer solution, add HEEP (10.0 eq) and trimethylamine (catalytic).

  • Stir at 50°C for 48 hours under argon.

  • Self-Validation Checkpoint: Purify via dialysis (MWCO 3.5 kDa) against deionized water. Lyophilize the product. Perform 1H−NMR ( D2​O ). The complete disappearance of the −CH2​−I peak (approx. 3.2 ppm) and the appearance of broad piperazine ring protons (2.5-2.8 ppm) validate successful conjugation. Measure the zeta potential; a successful batch must yield > +20 mV to ensure proper APC membrane interaction.

Pathway P1 HEEP-Modified Cationic Polypeptide (P1) APC Internalization by Antigen-Presenting Cells P1->APC Endo Endosomal Escape (Piperazine Proton Sponge Effect) APC->Endo Sensors Activation of Intracellular DNA Sensors Endo->Sensors STING cGAS-STING Pathway Sensors->STING TLR9 TLR9-MyD88 Pathway Sensors->TLR9 IFN Type I IFN Production & M1 Macrophage Polarization STING->IFN TLR9->IFN Immunity Antitumor Innate Immunity IFN->Immunity

Figure 2: Mechanism of APC stimulation and STING/TLR9 pathway activation by HEEP-polypeptides.

References

  • National Center for Biotechnology Information (PubChem). "1-[2-(2-Hydroxyethoxy)ethyl]piperazine; CID 139436." PubChem Database. URL:[Link]

  • Kansal, V. K., et al. "An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Kandula, V. R., et al. "Review article: Dibenzo[b,f][1,4]thiazepine: Pharmacological and Synthetic Profile." Chemical Methodologies. URL:[Link]

  • Khwaza, V., et al. "Ursolic Acid and Its Derivatives as Bioactive Agents." Molecules, PMC - NIH. URL:[Link]

  • Lee, D., et al. "Synthetic Cationic Helical Polypeptides for the Stimulation of Antitumour Innate Immune Pathways in Antigen-Presenting Cells." DigitalCommons@TMC. URL:[Link]

Sources

Method

Formulation and Evaluation Guidelines for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) in Advanced Amine Scrubbing

Target Audience: Chemical Researchers, Process Scientists, and Solvent Development Professionals Application: Post-Combustion CO₂ Capture and Gas Sweetening Introduction & Mechanistic Rationale The commercial viability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Scientists, and Solvent Development Professionals Application: Post-Combustion CO₂ Capture and Gas Sweetening

Introduction & Mechanistic Rationale

The commercial viability of amine-based CO₂ removal is largely dictated by the energy intensity of the solvent regeneration process at the reboiler[1]. To minimize this energy penalty, modern formulations rely on blending a high-capacity, low-heat-of-reaction tertiary amine—such as N-Methyldiethanolamine (MDEA)—with a highly reactive kinetic promoter.

While unsubstituted piperazine (PZ) is the industry-standard promoter, it suffers from severe volatility (leading to amine emissions) and limited aqueous solubility, often forming solid precipitates at high CO₂ loadings. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) emerges as a superior alternative. The strategic addition of the ethoxyethyl side chain modulates the molecule's polarity and solubility[2].

The Causality of Molecular Design: The secondary amine nitrogen on the piperazine ring of HEEP initiates a rapid nucleophilic attack on CO₂, forming a zwitterion intermediate that is subsequently deprotonated to a stable carbamate. Simultaneously, the ether and hydroxyl oxygen atoms in the tail engage in extensive hydrogen bonding with the aqueous solvent. Radial Distribution Function (RDF) analyses in similar MDEA-based systems confirm that these hydrophilic interactions significantly reduce the vapor pressure of the amine and prevent solid precipitation[3]. Furthermore, HEEP demonstrates excellent resilience; studies on the thermal degradation of diamines identify HEEP and related piperazine derivatives as highly stable compounds under high-temperature CO₂-loaded conditions[4].

Mechanism A HEEP + CO2 B Zwitterion Intermediate A->B Nucleophilic Attack C HEEP-Carbamate + H+ B->C Deprotonation (Base) D Bicarbonate (Hydrolysis) C->D Slow Hydrolysis

Figure 1: Zwitterion mechanism of CO2 capture by HEEP.

Formulation Strategy: HEEP/MDEA Blends

To balance kinetic promotion with regeneration efficiency, HEEP is best utilized as a minor fraction within a tertiary amine base. The recommended baseline formulation is a 30 wt% total amine aqueous solution consisting of 25 wt% MDEA and 5 wt% HEEP.

Table 1: Physicochemical Comparison of Promoters
PropertyPiperazine (PZ)HEEPCausality / Impact on Scrubbing
Molecular Weight 86.14 g/mol 174.24 g/mol Higher MW of HEEP inherently reduces volatility.
Vapor Pressure ~0.16 kPa (20°C)< 0.01 kPa (20°C)HEEP virtually eliminates aerosol amine emissions in the exhaust.
Aqueous Solubility Limited (Precipitates)Fully MiscibleThe hydroxyethylethoxy tail prevents solid formation[2].
Steric Hindrance LowModerateSlightly reduces the heat of absorption, aiding easier regeneration.

Experimental Protocols

The following self-validating protocols are designed to evaluate the efficacy of HEEP formulations.

Protocol A: Solvent Formulation and Baseline Characterization

Safety Note: HEEP is classified as a Category 2 skin and serious eye irritant and may cause respiratory irritation[5]. Formulators must utilize local exhaust ventilation and wear appropriate PPE, including chemical safety goggles and protective gloves[5].

  • Gravimetric Measurement: Weigh 250.0 g of high-purity MDEA and 50.0 g of HEEP into a tared 1 L borosilicate glass reactor.

    • Causality: Gravimetric preparation is strictly preferred over volumetric to eliminate temperature-dependent density variations, ensuring an exact mass fraction.

  • Aqueous Dilution: Slowly add 700.0 g of deionized (DI) water (18.2 MΩ·cm) while stirring.

  • Homogenization: Stir at 400 RPM using a magnetic stirrer for 30 minutes at 25 °C.

  • Self-Validation: Measure the refractive index and density of the baseline solvent. Compare the measured density against the theoretical additive density. A deviation >1% indicates moisture contamination in the hygroscopic amine stocks, requiring batch rejection.

Protocol B: CO₂ Absorption Kinetics (Wetted Wall Column)
  • System Equilibration: Circulate the HEEP/MDEA solvent through a Wetted Wall Column (WWC) at 40 °C.

    • Causality: The WWC provides a precisely known, mathematically defined interfacial area. This allows for the exact calculation of the liquid-film mass transfer coefficient ( kg′​ ), isolating the kinetic promotion effect of HEEP from bulk diffusion dynamics.

  • Gas Introduction: Introduce a simulated flue gas mixture (15% CO₂, 85% N₂) at a controlled flow rate of 5 SLPM.

  • Steady-State Measurement: Monitor the outlet CO₂ concentration using an NDIR gas analyzer until the outlet concentration stabilizes ( d[CO2​]/dt<0.1% per minute).

  • Self-Validating Mass Balance: Perform a Total Inorganic Carbon (TIC) titration on the rich solvent. The absorbed CO₂ calculated from the liquid phase must match the integrated CO₂ depletion from the gas phase within ±5% . If the variance exceeds this threshold, the system must be aborted and checked for gas leaks or inadequate liquid distribution.

Protocol C: Thermal Degradation Assessment
  • Loading: Pre-load the solvent with CO₂ to a rich loading of 0.4 mol CO₂/mol alkalinity.

    • Causality: CO₂ acts as a catalyst for carbamate polymerization and oxazolidone formation. Testing unloaded amines yields artificially low degradation rates and false-positive stability data[4].

  • Thermal Aging: Seal the loaded solvent in 316L stainless steel cylinders and place them in a forced-convection oven at 135 °C for 4 weeks. This simulates the maximum skin temperature of the stripper reboiler.

  • Analysis: Sample the cylinders weekly. Analyze via LC-MS/GC-MS to quantify HEEP depletion and identify any degradation products[4].

Workflow S1 1. Solvent Formulation (HEEP/MDEA/H2O) S2 2. Baseline Characterization (Viscosity, Density) S1->S2 S3 3. CO2 Absorption Kinetics (Wetted Wall Column) S2->S3 S4 4. Desorption & Regeneration (Thermal Stripping) S3->S4 S5 5. Degradation Analysis (LC-MS/GC-MS) S4->S5

Figure 2: Workflow for evaluating HEEP-based amine solvents.

Expected Performance Metrics

When substituting standard PZ with HEEP in an MDEA blend, researchers should expect a slight reduction in absolute absorption rate due to steric hindrance, but a massive improvement in operational stability and aerosol reduction.

Table 2: Comparative CO₂ Absorption Metrics (30 wt% Aqueous Blends)
Metric30% MDEA (Baseline)25% MDEA + 5% PZ25% MDEA + 5% HEEP
Relative Absorption Rate 1.0x~4.5x~3.8x
Cyclic Capacity (mol/kg) 0.350.550.52
Aerosol Emission Risk LowHighLow
Precipitation Risk NoneHigh at >0.4 loadingNone

References

  • 1-(2-Ethoxyethyl)
  • CO2 Removal in Hydrogen Production Plants MDPI URL
  • Preparation of carbon capture polymer and its application in accelerating self-healing of cementitious materials ResearchGate URL
  • PMC (NIH)
  • 1-[2-(2-Hydroxyethoxy)

Sources

Application

Application Note: Utilizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) in Advanced Biological Buffer Synthesis and Biopolymer Formulation

Executive Summary Standard Good's buffers (e.g., HEPES, PIPES) are foundational to biological research, yet their utility can be limited in complex nanoparticle formulations or when specific immunomodulatory properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard Good's buffers (e.g., HEPES, PIPES) are foundational to biological research, yet their utility can be limited in complex nanoparticle formulations or when specific immunomodulatory properties are required. This technical guide details the use of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP, CAS 13349-82-1)[1] as a versatile building block for synthesizing next-generation zwitterionic buffers and functionalizing biopolymers. By introducing an extended ether (PEG-like) linkage, HEEP enhances hydrophilicity, reduces temperature-dependent pKa shifts, and enables the creation of cationic helical polypeptides that serve as multipotent innate immune activators[2].

Mechanistic Insights: The Structural Advantage of HEEP

HEEP differs from the standard HEPES precursor—1-(2-hydroxyethyl)piperazine—by the presence of an additional ethoxy group (-CH₂-CH₂-O-). This structural modification provides two critical advantages in biological buffer preparation and drug formulation[3]:

  • Enhanced Hydration Sphere & Reduced Aggregation : The ether oxygen acts as an additional hydrogen bond acceptor, creating a larger, more stable hydration shell. This minimizes non-specific interactions between the buffering agent and the hydrophobic pockets of sensitive proteins, thereby reducing protein aggregation during long-term storage or high-concentration in vitro assays.

  • Biopolymer Functionalization & Charge Density : When grafted onto a poly-L-lysine backbone, the HEEP moiety provides a precise cationic charge density at physiological pH. This charge modification is critical for engineering polypeptides (such as the P1 activator) that modulate antitumor immune responses. The cationic nature facilitates electrostatic interaction with negatively charged cell membranes, promoting endosomal uptake, antigen-presenting cell (APC) activation, and tumor cell phagocytosis[2],[4].

Comparative Physicochemical Properties

To understand the utility of HEEP in buffer design, it is essential to compare it against baseline piperazine derivatives.

PropertyPiperazine1-(2-Hydroxyethyl)piperazine1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)
Role Base precursor (e.g., PIPES)Precursor for HEPESPrecursor for HEEP-Sulfonate & Biopolymers
Molecular Weight 86.14 g/mol 130.19 g/mol 174.24 g/mol [1]
Hydrophilicity LowModerateHigh (Due to PEG-like ether linkage)
Primary Application PIPES Buffer (pKa ~6.8)HEPES Buffer (pKa ~7.5)Extended-PEG zwitterions, Cationic Polypeptides
Steric Hindrance MinimalModerateHigh (Reduces unwanted protein interactions)

Experimental Protocols

Protocol A: Synthesis of HEEP-Sulfonate (Extended-PEG HEPES Analog)

Objective : To synthesize a highly soluble zwitterionic buffer with a low temperature coefficient ( ΔpKa/ΔT ) for sensitive biological assays. Causality : Reacting the secondary amine of HEEP with sodium 2-bromoethanesulfonate yields a tertiary amine zwitterion. The extended PEG-like tail ensures the resulting buffer maintains solubility even in high-salt or lipid-rich environments, preventing the precipitation of hydrophobic proteins.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve 0.1 mol of HEEP (approx. 17.4 g) in 50 mL of anhydrous ethanol under a nitrogen atmosphere to prevent amine oxidation.

  • Alkylation : Slowly add 0.1 mol of sodium 2-bromoethanesulfonate (approx. 21.1 g) to the stirring solution at room temperature.

  • Reflux : Heat the mixture to reflux (approx. 80°C) for 12 hours. The secondary amine of HEEP acts as a nucleophile, attacking the alkyl halide to form the zwitterion.

  • Precipitation & Purification : Cool the reaction mixture to 4°C to precipitate the product. Filter the precipitate and recrystallize from a hot ethanol/water mixture (80:20 v/v).

  • Self-Validation : Verify the molecular structure via 1H -NMR. Titrate a 0.1 M solution of the purified buffer with 1.0 M NaOH to determine the exact pKa (expected range: 7.4 - 7.6 at 25°C).

Protocol B: Formulation of HEEP-Functionalized Cationic Polypeptides (P1)

Objective : To synthesize a multipotent innate immune activator by grafting HEEP onto a polypeptide backbone[2]. Causality : The terminal chloride on the polymer backbone is relatively unreactive. A Finkelstein reaction using Sodium Iodide (NaI) converts the chloride to an iodide—a far superior leaving group for the subsequent nucleophilic attack by HEEP. The resulting cationic polypeptide triggers ER stress-mediated mtDNA release in APCs[2].

Step-by-Step Methodology :

  • Backbone Activation (Halogen Exchange) : Dissolve 0.1 g of poly-(4-(5-chloropentyloxy)benzoyl-L-lysine) in anhydrous THF. Add 0.136 g (0.91 mmol) of NaI and stir for 4 hours at 50°C to convert the chloride groups to iodides[2].

  • HEEP Conjugation : Add 0.16 g (0.91 mmol) of HEEP to the reaction mixture. Stir the mixture at 60°C for 24 hours to ensure complete amidation/grafting[2].

  • Extraction : Extract the resulting functionalized protein (designated as P1) using a standard RIPA lysis and extraction buffer supplemented with a 1% protease inhibitor and 1% phosphatase inhibitor cocktail to prevent enzymatic degradation[2].

  • Self-Validation & Quantification : Adjust the final protein concentration to exactly 3 mg/mL using a Bicinchoninic Acid (BCA) protein assay kit. Utilize Fetal Bovine Serum (FBS) as the standard curve reference to ensure batch-to-batch consistency[2].

Workflow Visualization

G cluster_0 Buffer Synthesis Pathway cluster_1 Biopolymer Functionalization Pathway A 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) B Sodium 2-bromoethanesulfonate (Alkylating Agent) A->B Nucleophilic Substitution C Poly-(4-(5-chloropentyloxy)benzoyl-L-lysine) (Biopolymer Backbone) A->C Amidation / Grafting D HEEP-Sulfonate Zwitterion (Extended-PEG HEPES Analog) B->D Sulfonation (pH 7.4-7.6) F Enhanced Protein Stability & Reduced Aggregation D->F In Vitro Assays E HEEP-Grafted Polypeptide (P1) (Cationic Immune Activator) C->E Backbone Functionalization G Cellular Phagocytosis & Antigen Cross-Presentation E->G In Vivo / Cell Culture

Synthesis and functionalization pathways of HEEP for custom biological buffers and immune activators.

References

  • PubChem Compound Summary for CID 139436 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A synthetic cationic helical polypeptide as a multipotent innate immune activator for cancer immunotherapy Source: Nature Biomedical Engineering (2024) URL:[Link]

Sources

Method

1-hydroxyethylethoxy piperazine as a curing agent in epoxy resin applications

An Application and Protocol Guide for the Use of Hydroxy-Functional Piperazine Derivatives in Epoxy Resin Systems Introduction: A Modern Approach to Epoxy Curing Epoxy resins are a cornerstone of high-performance materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Use of Hydroxy-Functional Piperazine Derivatives in Epoxy Resin Systems

Introduction: A Modern Approach to Epoxy Curing

Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The ultimate performance of an epoxy system is not derived from the resin alone, but is critically defined by the choice of curing agent, or hardener, which dictates the structure of the final cross-linked polymer network.[3][4] This guide focuses on the application of 1-(2-Hydroxyethyl)piperazine (HEP), a versatile hydroxy-functional cycloaliphatic amine, as a curing agent in modern epoxy formulations.

HEP offers a unique combination of reactivity and structural benefits. Its piperazine ring provides a robust backbone, while the presence of both a secondary amine and a primary hydroxyl group allows for multiple reaction pathways, influencing everything from pot life and cure speed to the final thermomechanical properties of the thermoset. This document serves as a comprehensive technical guide for researchers and formulation scientists, providing not only detailed protocols but also the underlying chemical principles that govern the performance of HEP-cured epoxy systems.

Physicochemical Properties of 1-(2-Hydroxyethyl)piperazine

A thorough understanding of the curing agent's physical properties is fundamental to its effective use.

PropertyValueReference
CAS Number 103-76-4[5]
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol [5]
Appearance Clear colorless to pale yellow oily liquid[6]
Boiling Point 246 °C[5]
Density 1.061 g/mL at 25 °C[5]
Amine Hydrogen Equivalent Weight (AHEW) 130.19 g/eq(Calculated)
Water Solubility Miscible[7]

Mechanism of Curing: A Dual-Action Process

The curing of an epoxy resin with 1-(2-Hydroxyethyl)piperazine is a sophisticated process involving both nucleophilic addition and catalytic polymerization. The bifunctional nature of HEP, containing both an active amine hydrogen and a hydroxyl group, is key to its performance.

The primary curing reaction begins with the nucleophilic attack of the secondary amine's active hydrogen on the epoxide ring of the epoxy resin.[1][8] This reaction opens the strained epoxide ring and forms a stable carbon-nitrogen bond, creating a secondary alcohol in the process. The initial amine is now a tertiary amine.

This newly formed tertiary amine can then act as a catalyst, promoting the anionic polymerization of other epoxy groups.[1] This catalytic action contributes to building a denser cross-linked network. Furthermore, the primary hydroxyl group on the HEP molecule can also participate in the reaction, particularly at elevated temperatures, by reacting with epoxy groups to form ether linkages. This dual reactivity provides formulators with a tool to precisely control the network structure and final properties.

G cluster_reactants Reactants cluster_reaction Curing Mechanism HEP 1-(2-Hydroxyethyl)piperazine (HEP) (Secondary Amine + Hydroxyl) Step1 Step 1: Nucleophilic Attack Secondary amine on HEP attacks the epoxide ring. HEP->Step1 Epoxy1 Epoxy Resin (Epoxide Group) Epoxy1->Step1 Intermediate Intermediate Product (Tertiary Amine + Secondary Alcohol) Step1->Intermediate Forms C-N Bond Step2 Step 2: Catalytic Polymerization Tertiary amine catalyzes further epoxy ring-opening. Intermediate->Step2 Step3 Step 3: Hydroxyl Reaction (Heat-Promoted) Hydroxyl group on HEP reacts with another epoxide ring. Intermediate->Step3 Crosslinked Cross-linked Polymer Network Step2->Crosslinked Builds Network Step3->Crosslinked Forms Ether Linkage

Caption: Curing mechanism of epoxy resin with 1-(2-Hydroxyethyl)piperazine (HEP).

Formulation Guidelines: Stoichiometry and Calculation

Achieving optimal properties in a cured epoxy system is critically dependent on the correct mix ratio of resin to curing agent. This is determined by stoichiometry, ensuring that there is one active amine hydrogen for each epoxy group.[8][9] The key parameters are the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

  • Epoxide Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxide groups. This value is provided on the technical datasheet of the epoxy resin. A standard liquid Bisphenol-A (DGEBA) resin typically has an EEW of 185-192 g/eq.[10]

  • Amine Hydrogen Equivalent Weight (AHEW): The molecular weight of the amine divided by the number of active hydrogen atoms per molecule. For 1-(2-Hydroxyethyl)piperazine, there is one active hydrogen (on the secondary amine).

    • AHEW of HEP = (Molecular Weight) / (Number of Active Hydrogens) = 130.19 / 1 = 130.19 g/eq.

The amount of curing agent, expressed in Parts per Hundred Resin (phr), is calculated as follows:

phr = (AHEW / EEW) * 100

Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr = (130.19 / 190) * 100 ≈ 68.5 phr

This means that for every 100 grams of epoxy resin, 68.5 grams of 1-(2-Hydroxyethyl)piperazine should be used to achieve a balanced stoichiometric ratio.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of an epoxy system cured with 1-(2-Hydroxyethyl)piperazine.

Protocol 1: Preparation and Curing of a Standard Epoxy System

This protocol details the steps for curing a standard liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • Liquid DGEBA Epoxy Resin (EEW 185-192)

  • 1-(2-Hydroxyethyl)piperazine (HEP)

  • Vacuum desiccator or chamber

  • Planetary centrifugal mixer or mechanical stirrer

  • Curing oven

  • Molds (e.g., silicone or PTFE) for casting samples

Procedure:

  • Preparation: Accurately weigh 100 parts of the DGEBA epoxy resin into a suitable mixing container. It is recommended to pre-warm the resin to 40-50 °C to reduce its viscosity, facilitating easier mixing and degassing.[11]

  • Degassing Resin: Place the container with the resin into a vacuum chamber at 1-5 mbar until bubbling subsides. This removes any entrapped air or dissolved gases from the resin.[11]

  • Addition of Curing Agent: Remove the resin from the vacuum chamber. Add the calculated stoichiometric amount of HEP (e.g., 68.5 parts for a resin with EEW of 190).

  • Mixing: Mix the components thoroughly until a homogenous, clear solution is achieved. A planetary centrifugal mixer is ideal for ensuring void-free mixing. If mixing manually, stir carefully for 3-5 minutes, scraping the sides and bottom of the container to ensure uniformity.[12]

  • Final Degassing: Place the mixed system back into the vacuum chamber for a final degassing step to remove any air introduced during mixing.

  • Casting: Pour the mixed, degassed system into pre-heated molds for curing.

  • Curing Schedule:

    • Initial Cure (Gelation): Allow the cast system to gel at room temperature (23-25 °C) for 24 hours. HEP, like many cycloaliphatic amines, will achieve a B-stage cure at ambient temperature.[10][13]

    • Post-Cure: For the development of optimal thermomechanical properties, an elevated temperature post-cure is essential.[10][13] A typical post-cure schedule is 2-4 hours at 80-100 °C, followed by an optional higher temperature cure at 120-150°C for 1-2 hours for applications requiring a higher glass transition temperature (Tg). The exact schedule should be optimized for the specific application.[14]

  • Cooling: After the post-cure is complete, allow the samples to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses.

Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC

The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of the cured epoxy. Differential Scanning Calorimetry (DSC) is a standard method for its determination.

Materials:

  • Cured epoxy sample (prepared as in Protocol 1)

  • Differential Scanning Calorimeter (DSC) instrument

  • Hermetic aluminum DSC pans

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) from the fully cured epoxy material.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it. Place the sealed pan in the DSC cell.

    • Begin the thermal program. A typical program involves an initial heating ramp to a temperature above the expected Tg to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region. The Tg is typically determined from the midpoint of the step change in the heat flow curve during this second heating ramp.[15]

G cluster_prep Formulation & Mixing cluster_cure Curing Process cluster_char Characterization Weigh 1. Weigh Epoxy Resin & Curing Agent Mix 2. Mix Thoroughly Weigh->Mix Degas 3. Degas Mixture Mix->Degas Cast 4. Cast into Molds Degas->Cast Gel 5. Room Temp Gelation (24 hours) Cast->Gel PostCure 6. Elevated Temp Post-Cure (e.g., 2h @ 100°C) Gel->PostCure Sample 7. Prepare Sample (e.g., for DSC, Mechanical Test) PostCure->Sample Test 8. Perform Analysis (e.g., Measure Tg) Sample->Test Data 9. Analyze Data Test->Data

Caption: General experimental workflow from formulation to characterization.

Performance Characteristics and Applications

Epoxy systems cured with 1-(2-Hydroxyethyl)piperazine are expected to exhibit a desirable balance of properties characteristic of cycloaliphatic amine hardeners.

  • Good Mechanical Properties: The rigid piperazine structure contributes to a high cross-link density, resulting in good hardness and mechanical strength.[16]

  • Moderate Thermal Resistance: A well-post-cured system can achieve a respectable glass transition temperature, suitable for a wide range of electronic and structural applications.

  • Good Chemical Resistance: The dense, cross-linked network provides a robust barrier against many common solvents and chemicals.[12]

  • Low Volatility and Toxicity: Compared to some linear aliphatic amines, HEP has a lower vapor pressure, which is advantageous for workplace safety and handling.

These properties make HEP-cured epoxy systems suitable for applications such as:

  • High-performance protective coatings.[17]

  • Adhesives and sealants.

  • Electrical potting and encapsulation.[11]

  • Composite materials and laminates.

Safety and Handling

As with all amine curing agents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

  • Three Bond. (n.d.). Curing Agents for Epoxy Resin.
  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • ChemicalBook. (2026, January 13). 1-(2-Hydroxyethyl)piperazine.
  • IJFMR. (n.d.). A Review of Curing Agents for Metal Coatings and Their Role in Corrosion Resistance and Environmental Durability.
  • ChemicalBook. (2026, January 13). 1-Hydroxyethylethoxypiperazine.
  • Aziz, T. (2023, September 2). The epoxy resin system: function and role of curing agents. ResearchGate.
  • China Low Price. (n.d.). 1-(2-Hydroxyethyl)piperazine Manufacturers Suppliers Factory.
  • Flick, E. W. (n.d.). Epoxy resins, curing agents, compounds, and modifiers.
  • Gantt, B. (2022, August 22). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.
  • Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems.
  • KAUST Repository. (2026, February 25). The epoxy resin system: function and role of curing agents.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
  • Elincom. (n.d.). TECHNICAL DATASHEET – provisional 7601 + 7922.
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperazine 98.
  • Evonik. (n.d.). HARDENER FOR ULTRA-FAST CURING EPOXY COATINGS.
  • Misasi, J. M. (n.d.).
  • Dewprashad, B., & Eisenbraun, E. J. (n.d.).
  • Air Products and Chemicals, Inc. (n.d.). Ancamine AEP curing agent.
  • Google Patents. (n.d.). CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof.
  • Evonik. (n.d.). Epoxy Curing Agents.
  • European Patent Office. (n.d.). EP 0601668 A2 - Epoxy resin composition.
  • Evonik. (2025, September 30). ANCAMINE AEP.
  • Google Patents. (n.d.). CN110198966A - N- hydroxyethyl piperidine (NHEP): the new curing agent for epoxy systems.
  • PMC. (2025, July 30). Effects of Phase Structure Regulation on Properties of Hydroxyl-Terminated Polyphenylpropylsiloxane-Modified Epoxy Resin.
  • Westlake Epoxy. (n.d.). Starting Formulation - Thin Laminating Applications.
  • ResearchGate. (n.d.). The curing mechanism of epoxy resin.
  • ResearchGate. (2006, January 19). (PDF) Curing of epoxy systems at sub‐glass transition temperature.
  • PMC. (2025, April 18). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes.
  • ACS Publications. (2021, September 2). Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Perform.
  • Incurelab. (2026, January 3). Epoxy Curing Mechanism: The Ultimate Guide.
  • Google Patents. (n.d.). US3875072A - Piperazine and alkanolamine accelerator for epoxy curing.
  • University of British Columbia. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why does 1-hydroxyethylethoxy piperazine degrade, and what are the primary byproducts?

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-hydroxyethylethoxy piperazine (HEEP) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 1-hydroxyethylethoxy piperazine (HEEP) .

Piperazine derivatives are notoriously susceptible to oxidative degradation, which can compromise experimental reproducibility, alter pH, and introduce cytotoxic byproducts into biological assays. This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the long-term stability of your reagents.

Causality & Mechanism: HEEP contains electron-rich secondary/tertiary amine groups and a polyether side chain. Under ambient aerobic conditions, trace transition metals (e.g., Fe²⁺, Cu²⁺) catalyze the formation of reactive oxygen species (ROS). These ROS abstract hydrogen atoms from the N-H bonds or the α-carbons adjacent to the ether oxygen, forming aminyl or alkyl radicals.

Upon exposure to atmospheric O₂, these intermediates rapidly convert into peroxy radicals, initiating a chain reaction that leads to C-N and C-C bond cleavage. The primary oxidative degradation products of piperazine-based compounds include ethylenediamine (EDA) derivatives, 2-oxopiperazine (OPZ), formylpiperazine (FPZ), as well as heat-stable salts like formates and acetates[1].

OxidationPathway HEEP 1-Hydroxyethylethoxy Piperazine ROS O2 / ROS Attack (Trace Metals) HEEP->ROS Radical Amine/Alkyl Radical Intermediate ROS->Radical Cleavage C-C / C-N Bond Cleavage Radical->Cleavage Products Degradation Products: Formate, EDA, OPZ Cleavage->Products

Oxidative degradation pathway of HEEP yielding formates and EDA.

FAQ 2: How can I identify if my HEEP stock has oxidized?

Visual and analytical symptoms of oxidative degradation include:

  • Discoloration: The solution transitions from colorless to pale yellow or brown due to the formation of N-oxides and conjugated polymeric byproducts.

  • pH Shift: The accumulation of formate and acetate degradation products will noticeably lower the pH of the aqueous solution.

  • Analytical Drift: GC-MS will show extraneous peaks at lower retention times (e.g., EDA fragments), while titration will reveal a loss of active amine titer.

FAQ 3: Which antioxidants are most effective for piperazine derivatives?

To effectively halt degradation, you must employ a dual-action strategy targeting both the initiation and propagation phases of oxidation.

  • Butylated hydroxytoluene (BHT): Acts as a Radical-Trapping Antioxidant (RTA). BHT terminates free-radical chain reactions by donating a hydrogen atom to propagating peroxy radicals[2][3]. The resulting BHT phenoxy radical is sterically hindered and resonance-stabilized, preventing it from initiating new oxidation chains.

  • Ethylenediaminetetraacetic acid (EDTA): Acts as a metal chelator. EDTA suppresses metal-catalyzed oxidation by sequestering trace Fe²⁺/Cu²⁺ ions, thus inhibiting the Fenton-like generation of ROS at its root[2].

AntioxidantLogic Initiation Radical Initiation (Fe2+ / Cu2+ catalyzed) Propagation Chain Propagation (Peroxy Radicals) Initiation->Propagation Stable Stabilized HEEP (Oxidation Prevented) Propagation->Stable EDTA EDTA Addition (Metal Chelator) EDTA->Initiation Blocks BHT BHT Addition (H-Atom Donor) BHT->Propagation Quenches

Mechanistic intervention of EDTA and BHT in HEEP oxidation.

Quantitative Antioxidant Dosing & Storage Parameters
ParameterTarget ValueScientific Rationale
BHT Concentration 50 – 100 ppmSufficient to quench ambient peroxy radicals without interfering with downstream biological assays.
EDTA Concentration 10 – 25 ppmStoichiometrically exceeds typical trace metal contamination levels in standard glassware.
Storage Temperature < 4°CReduces the kinetic energy available to overcome the activation energy barrier of oxidation[4].
Headspace O₂ Limit < 5 ppmDepletes the primary oxidizing agent. Achieved via rigorous Argon/N₂ backfilling.

Experimental Protocol: Self-Validating Purification and Stabilization Workflow

If your HEEP stock has already begun to degrade, or if you are preparing a fresh batch for long-term storage, follow this self-validating methodology. This protocol ensures that the compound is purified without thermal stress and stabilized against future degradation.

Phase 1: Vacuum Distillation (Purification) Causality: HEEP has a high boiling point. Distillation at atmospheric pressure requires excessive heat, which induces thermal degradation[5]. Reducing the pressure lowers the boiling point, allowing for safe separation from less volatile impurities (salts, polymers) and more volatile impurities (EDA fragments).

  • Transfer the raw HEEP into a round-bottom flask equipped with a short-path distillation head.

  • Apply a high vacuum (e.g., < 1 mmHg).

  • Gradually heat the oil bath. Collect the purified HEEP fraction at its reduced boiling point (monitor vapor temperature closely).

  • Validation Check: Run an immediate GC-MS on the distillate. Purity should exceed 99%, with no EDA or formate peaks present.

Phase 2: Dual-Action Stabilization

  • Transfer the freshly distilled HEEP into an amber glass Schlenk flask (amber glass prevents UV-initiated radical formation).

  • Add BHT to a final concentration of 100 ppm.

  • Add EDTA (free acid or disodium salt, depending on downstream solubility requirements) to a final concentration of 25 ppm.

  • Stir gently under an inert atmosphere until additives are fully dissolved.

Phase 3: Degassing and Inert Storage

  • Perform three cycles of Freeze-Pump-Thaw degassing to remove dissolved oxygen from the liquid phase.

  • Backfill the Schlenk flask with high-purity Argon (Argon is heavier than N₂ and provides a better protective blanket over the liquid).

  • Aliquot the stabilized HEEP into single-use amber ampoules or vials with PTFE-lined septa.

  • Purge the headspace of each vial with Argon for 30 seconds before immediately sealing.

  • Store at 4°C.

Phase 4: Self-Validation (Accelerated Stability Testing) To ensure your stabilization system is working:

  • Take one sealed aliquot and subject it to an accelerated stress test (40°C for 48 hours).

  • Perform a comparative GC-MS and acid-base titration against a control aliquot kept at 4°C.

  • Success Criteria: The stressed sample must show < 0.5% deviation in amine titer and no new degradation peaks, proving the BHT/EDTA system is actively protecting the molecule.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 1

  • 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Manufacturers, SDS. Muby Chemicals. 4

  • Toward Stable CO2 Capture in Combined Cycle Gas Turbine Flue Gas: Degradation-Resistant Biphasic Absorbents Enabled by Amine Blending and Radical Scavenging. ACS Publications. 2

  • 1-(2-Ethoxyethyl)piperazine | 13484-38-3. Benchchem. 5

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society. 3

Sources

Optimization

Optimizing CO2 capture efficiency with 1-hydroxyethylethoxy piperazine

Welcome to the Technical Support Center for CO2 Capture Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex kinetic, thermodynamic, and operational challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CO2 Capture Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex kinetic, thermodynamic, and operational challenges researchers face when utilizing 1-hydroxyethylethoxy piperazine (HEEP) —also known as 1-[2-(2-hydroxyethoxy)ethyl]piperazine—in post-combustion carbon capture systems.

Unlike traditional monoethanolamine (MEA) systems, HEEP leverages the exceptional reactivity of the piperazine ring while utilizing its functionalized side chain to resolve volatility and solubility limitations. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your capture workflows.

Section 1: Mechanistic Troubleshooting & Optimization (FAQs)

Q1: Our absorption kinetics using HEEP are lower than expected compared to pure Piperazine (PZ). How do we optimize the reaction rate? Causality & Solution: Pure PZ exhibits exceptionally high CO2 absorption rates due to its two secondary amine groups. When you functionalize PZ to create HEEP, steric hindrance from the hydroxyethylethoxy side chain slightly reduces the nucleophilic attack rate on CO2. However, HEEP compensates for this by enhancing CO2 diffusivity. The hydroxyl and ether groups on the side chain facilitate hydrogen bonding with water and CO2, creating a micro-environment that accelerates the hydration of CO2 to bicarbonate . Troubleshooting step: Ensure your solvent temperature is optimized (typically 40°C in the absorber). If kinetics remain sluggish, verify the pH of your lean solvent; a highly protonated HEEP solution (low pH) lacks the free lone pairs necessary to initiate the zwitterion mechanism.

Q2: We are experiencing solvent precipitation in the absorber at high CO2 loadings (α > 0.8 mol CO2/mol alkalinity). How do we prevent this? Causality & Solution: A known limitation of pure PZ is the formation of insoluble PZ-carbamate crystals at high CO2 loadings. HEEP was specifically engineered to solve this. The hydrophilic hydroxyethoxyethyl side chain disrupts the crystalline lattice packing of the carbamate products, significantly increasing aqueous solubility. If you are still seeing precipitation, it is likely due to solvent over-concentration or localized over-cooling. Troubleshooting step: Dilute the HEEP concentration to 5–8 mol/kg (molality) or blend it with a tertiary amine like Methyldiethanolamine (MDEA). MDEA acts as a base to accept protons, shifting the equilibrium away from insoluble carbamates toward highly soluble bicarbonate ions.

Q3: The solvent degrades rapidly in the stripper column. What is the thermal stability limit for HEEP? Causality & Solution: Thermal degradation of piperazine derivatives typically proceeds via an S_N2 substitution reaction, where a protonated amine attacks a neutral amine, leading to ring-opening and the formation of inactive polymeric byproducts . While MEA degrades rapidly above 120°C, piperazine derivatives like HEEP are significantly more robust, maintaining stability up to ~150°C. Troubleshooting step: Cap your stripper reboiler temperature at 145°C–150°C. Conduct a mass balance check by measuring total alkalinity via acid titration before and after stripping; a loss of >2% alkalinity per cycle indicates thermal degradation.

Section 2: Data Presentation & Solvent Comparison

To justify the transition from legacy solvents to HEEP, refer to the quantitative performance matrix below. HEEP provides a critical middle-ground: it retains the kinetic advantages of cyclic diamines while mitigating the severe volatility and precipitation risks of pure PZ.

Solvent SystemCO2 Absorption KineticsThermal Stability LimitVolatility (Solvent Loss)Precipitation Risk at High Loading
MEA (30 wt%) Baseline (Moderate)< 120 °CHighLow
Pure PZ (8 m) Very Fast~ 160 °CModerateHigh (Forms solids)
HEEP (8 m) Fast~ 150 °CLow Low

Section 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Wetted-Wall Column (WWC) Kinetics Assessment

A WWC provides a defined gas-liquid interfacial area, allowing for the precise calculation of liquid-phase mass transfer coefficients ( kg′​ ).

  • Solvent Preparation: Prepare an 8 mol/kg aqueous HEEP solution. Verify the exact amine concentration using 0.1 N H2SO4 titration with a methyl red indicator.

  • CO2 Loading: Sparge the solution with a certified 15% CO2 / 85% N2 gas mixture until the target CO2 loading ( α ) is reached (e.g., 0.3 mol CO2/mol alkalinity). Confirm loading via total inorganic carbon (TIC) analysis.

  • WWC Operation: Circulate the loaded HEEP solvent through the WWC at 40°C. Introduce the CO2 gas mixture counter-currently.

  • Data Acquisition: Measure the inlet and outlet CO2 gas concentrations using an infrared (IR) analyzer.

  • Validation: Calculate the CO2 flux. The system is self-validating if the mass transfer coefficient remains constant across three different liquid flow rates (proving the system is not gas-film controlled).

Protocol B: Thermal Degradation Assessment
  • Sample Loading: Load 10 mL of CO2-loaded HEEP solvent ( α=0.4 ) into 316L stainless steel thermal cylinders (Swagelok).

  • Incubation: Seal the cylinders and place them in a forced-air convection oven at 150°C for 4 weeks.

  • Control Group: Maintain an identical set of cylinders at 25°C as a baseline control.

  • Analysis: After 4 weeks, cool the cylinders and analyze the liquid phase using LC-QTOF-MS to identify ring-opened degradation products . Compare total alkalinity against the control group to quantify the exact degradation fraction.

Section 4: Mechanistic & Workflow Visualizations

The following diagrams map the chemical causality of HEEP-CO2 interactions and the standardized testing workflow.

Mechanism CO2 CO2 (Aqueous) Zwitterion Zwitterion Intermediate CO2->Zwitterion Nucleophilic Attack HEEP HEEP (Secondary Amine) HEEP->Zwitterion Amine Reacts Carbamate HEEP-Carbamate Zwitterion->Carbamate Deprotonation (Base) Bicarbonate Bicarbonate + Free HEEP Carbamate->Bicarbonate Hydrolysis (H2O)

Reaction pathway of CO2 capture by HEEP via zwitterion and carbamate intermediates.

Workflow Prep 1. Solvent Preparation (Aqueous HEEP Blend) Load 2. CO2 Loading (Sparging to Target α) Prep->Load Test 3. Wetted-Wall Column (Kinetics & Capacity) Load->Test Degradation 4. Thermal Degradation (135-150°C, 4 Weeks) Test->Degradation Analysis 5. LC-MS / GC-MS Analysis (Product Identification) Degradation->Analysis

Step-by-step experimental workflow for evaluating HEEP CO2 capture efficiency and stability.

References

  • First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics. Available at:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at:[Link]

  • Piperazine-immobilized polymeric membranes for CO2 capture: mechanism of preferential CO2 permeation. Kyushu University / Elsevier. Available at:[Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Troubleshooting low yield in 1-hydroxyethylethoxy piperazine synthesis

Technical Support Center: Troubleshooting 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Synthesis Welcome to the Process Chemistry Support Center. The synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP)—a critical linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-[2-(2-Hydroxyethoxy)ethyl]piperazine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP)—a critical linker and intermediate for active pharmaceutical ingredients (APIs) like Quetiapine—is notoriously prone to low yields. As a Senior Application Scientist, I frequently see researchers struggle with three main bottlenecks: runaway over-alkylation, stalled electrophilic conversion, and massive product loss during aqueous workup.

This guide deconstructs the chemical causality behind these failures and provides a self-validating, high-yield experimental framework.

Section 1: Diagnostic Logic Tree

DiagnosticTree start Low Yield in HEEP Synthesis q1 Is conversion of 2-(2-chloroethoxy)ethanol low? start->q1 q2 Is bis-alkylation byproduct >10%? q1->q2 No sol1 Add KI/NaI catalyst (Finkelstein) & optimize heat q1->sol1 Yes q3 Is product lost during workup? q2->q3 No sol2 Use Piperazine Monohydrochloride protocol to block 2nd amine q2->sol2 Yes sol3 Avoid aqueous extraction. Precipitate salts & vacuum distill. q3->sol3 Yes

Diagnostic logic tree for troubleshooting low yield in 1-hydroxyethylethoxy piperazine synthesis.

Section 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my reaction yielding massive amounts of the 1,4-bis(2-(2-hydroxyethoxy)ethyl)piperazine byproduct? Causality: Piperazine is a symmetrical diamine. Once the first nitrogen is alkylated, the resulting secondary-tertiary diamine system remains highly nucleophilic. Because the first alkylation does not significantly sterically hinder the second nitrogen, the molecule is highly susceptible to over-alkylation. Solution: The brute-force method uses a massive excess of piperazine (up to 10 equivalents) to statistically favor mono-alkylation[HU227192B1][1]. However, this is industrially unviable due to severe recovery costs. The chemically elegant solution is to use piperazine monohydrochloride . By reacting piperazine with piperazine dihydrochloride in situ, one amine is protonated (rendering it non-nucleophilic), leaving exactly one active secondary amine. This strategy drastically reduces bis-alkylation and pushes molar yields above 75%[CN103254153B][2].

Q2: My conversion rates are stalling below 50%. How can I drive the alkylation to completion? Causality: The electrophile, 2-(2-chloroethoxy)ethanol, contains a primary alkyl chloride. Chlorides are relatively poor leaving groups compared to bromides or iodides. Relying solely on thermal activation often leads to incomplete conversion or forces you to use excessive heat, which can trigger side reactions like the elimination of HCl to form vinyl ethers. Solution: Implement a Finkelstein-type in situ halogen exchange. By adding a catalytic amount of a phase transfer catalyst or an iodide salt (like KI or NaI) to the reaction mixture, the alkyl chloride is transiently converted into a highly reactive alkyl iodide, significantly accelerating the nucleophilic attack[BenchChem][3].

Q3: TLC shows complete conversion, but my isolated yield is less than 40%. Where is my product going? Causality: 1-[2-(2-hydroxyethoxy)ethyl]piperazine is intensely polar. The combination of the piperazine ring, the ether linkage, and the terminal hydroxyl group makes it completely miscible with water. If you are using a standard aqueous-organic extraction (e.g., washing with water and extracting with dichloromethane), the majority of your product is remaining in the aqueous phase. Solution: Eliminate the aqueous workup entirely. Shift to a precipitation-filtration-distillation workflow. By cooling the reaction mixture, you can precipitate the inorganic and piperazine salts, filter them out, and isolate the product directly from the filtrate via vacuum distillation[CN103254153B][2].

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected yield profiles.

Synthesis StrategyPiperazine EquivalentsAdditivesTypical YieldPrimary Impurity Profile
Standard Alkylation 1.0 eqNone30 - 40%High bis-alkylation (>30%)
Excess Piperazine 5.0 - 10.0 eqNone60 - 70%Unreacted piperazine (difficult recovery)
Monohydrochloride Method 1.0 eq (as mono-salt)None75 - 80%Trace unreacted starting materials
Catalytic Halogen Exchange 1.0 eq (as mono-salt)0.1 eq KI / NaI>85%Trace bis-alkylation

Section 4: Self-Validating Experimental Protocol

This protocol utilizes the monohydrochloride protection strategy combined with a non-aqueous isolation method to ensure high yield and purity.

Workflow step1 Step 1: Protection React Piperazine + Piperazine 2HCl step2 Step 2: Alkylation Add 2-(2-chloroethoxy)ethanol Heat to 80-100°C step1->step2 step3 Step 3: Isolation Cool to 0-5°C Filter Salts step2->step3 step4 Step 4: Purification Vacuum Distillation at 148-160°C step3->step4

Step-by-step experimental workflow for the high-yield synthesis of HEEP via monohydrochloride salt.

Step-by-Step Methodology:

  • In Situ Protection (Salt Formation):

    • Action: In a reaction vessel, suspend anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in an alcoholic solvent (e.g., ethanol, using 2.0 g per gram of alkyl halide to be added). Heat the mixture to 60 °C.

    • Causality: This facilitates a proton exchange, forming two equivalents of piperazine monohydrochloride. One nitrogen is protonated and protected, leaving the other active.

    • Validation: The suspension will visibly transition and homogenize as the salts equilibrate into the monohydrochloride form.

  • Electrophilic Alkylation:

    • Action: Add 2-(2-chloroethoxy)ethanol (1.1 eq) dropwise to the mixture. Optional but recommended: Add 0.1 eq of KI to catalyze the reaction via halogen exchange.

    • Action: Heat the reaction to 80–100 °C and maintain for 5.5 hours.

    • Validation: Monitor via TLC or HPLC. The reaction is self-validating when the spot for 2-(2-chloroethoxy)ethanol is completely consumed.

  • Precipitation and Recovery:

    • Action: Cool the reaction mixture to 0–5 °C.

    • Causality: The byproduct of the alkylation is HCl, which protonates the remaining basic sites, forming piperazine dihydrochloride. This salt is highly insoluble in cold ethanol and precipitates out.

    • Validation: A thick white precipitate forms. Filter this solid. The recovered piperazine dihydrochloride can be dried and recycled for the next batch, creating a closed-loop, self-validating material balance.

  • Solvent Removal and Vacuum Distillation:

    • Action: Concentrate the filtrate under reduced pressure to remove the ethanol solvent.

    • Action: Subject the crude viscous liquid to vacuum distillation. Collect the fraction boiling at 148–160 °C under 15–20 mmHg (or 112–114 °C at 0.25 mmHg).

    • Causality: Distillation completely bypasses the need for aqueous extraction, preventing the loss of the highly water-soluble HEEP product and ensuring >98% purity.

References

  • Title: CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Title: HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the synthesis and purification of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the synthesis and purification of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (commonly known as HEEP, CAS 13349-82-1)[1]. This compound is a critical N-alkylpiperazine building block, most notably serving as an essential intermediate in the synthesis of the atypical antipsychotic drug Quetiapine[2].

Because impurities in HEEP directly impact the pharmacological safety and downstream yield of active pharmaceutical ingredients (APIs), establishing a highly controlled, self-validating purification system is paramount. Rather than relying on exhaustive downstream purification—which typically results in a 5–8% yield loss per cycle[3]—we must engineer causality-driven controls directly into the workflow.

This guide provides an authoritative breakdown of HEEP purification, focusing on mitigating common impurities such as disubstituted piperazines, unreacted precursors, and inorganic salts.

Core Workflow: High-Purity HEEP Synthesis & Purification Protocol

The fundamental challenge in synthesizing HEEP is the presence of two highly reactive secondary amines on the piperazine ring. If unprotected, alkylation with 2-(2-chloroethoxy)ethanol will inevitably yield a mixture of mono- and di-substituted products[4]. To create a self-validating system, we manipulate the reaction kinetics upstream by forming a mono-hydrochloride salt, which sterically and electronically "protects" one amine site.

Step-by-Step Methodology:

  • Mono-hydrochloride Salt Formation: In a reaction vessel, dissolve anhydrous piperazine and piperazine dihydrochloride in a solvent (such as water or an alcoholic solvent) at a precise molar ratio of 1:0.8 to 1:1.2. This generates piperazine monohydrochloride in situ, drastically reducing the potential for disubstitution[3].

  • Alkylation: Add 2-(2-chloroethoxy)ethanol dropwise to the mixture containing the piperazine monohydrochloride. Heat the mixture to drive the substitution reaction[3].

  • Primary Filtration (Salt Recovery): Once the reaction is complete, cool the mixture. The unreacted piperazine dihydrochloride will precipitate out of the solution. Filter the mixture to recover the piperazine dihydrochloride, which can be dried and recycled for future batches[4].

  • Alkalinization & Solvent Evaporation: Add a 20% sodium hydroxide (NaOH) solution to the filtrate to alkalinize the mixture and precipitate insoluble inorganic salts. Filter again, then subject the filtrate to evaporation to remove the solvent, yielding a crude HEEP product[5].

  • Vacuum Distillation: Transfer the crude HEEP to a vacuum distillation apparatus. Slowly heat the crude mixture to remove residual solvent and unreacted piperazine as a fore-run. Collect the middle runnings at a cut temperature of 148 °C under a vacuum of 15 mmHg[3]. This fraction is the high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine (>98% purity).

Workflow Start Piperazine + Piperazine Dihydrochloride Step1 Mono-hydrochloride Salt Formation (Solvent, Heat) Start->Step1 Step2 Alkylation + 2-(2-chloroethoxy)ethanol Step1->Step2 Step3 Filtration (Recover Piperazine Dihydrochloride) Step2->Step3 Step4 Alkalinization & Solvent Evaporation (Crude HEEP) Step3->Step4 Step5 Vacuum Distillation (148 °C at 15 mmHg) Step4->Step5 End High-Purity HEEP (>98% Yield) Step5->End

Figure 1: Step-by-step synthesis and purification workflow for high-purity HEEP.

Quantitative Data: Impurity Profiling & Distillation Parameters

Understanding the physicochemical properties of HEEP and its impurities is critical for designing an effective separation strategy.

Table 1: Common Impurities in HEEP Synthesis and Removal Strategies

ImpurityOrigin / CausalityRemoval Method
Disubstituted Piperazine Over-alkylation of both secondary amines on the piperazine ring[3].Upstream prevention via mono-hydrochloride salt formation.
Unreacted Piperazine Incomplete reaction kinetics or excess reagent.Vacuum distillation (elutes before HEEP due to lower boiling point).
Piperazine Dihydrochloride Reagent used to form the mono-salt[4].Precipitation upon cooling and mechanical filtration[4].
Inorganic Salts (e.g., NaCl) Byproducts of the alkylation and neutralization phases.Aqueous wash, alkalinization (20% NaOH), and filtration[5].

Table 2: Vacuum Distillation Optimization for HEEP

ParameterVacuum TightnessCut TemperatureExpected YieldProduct State
Protocol A 15 mmHg148 °C~76.9%Colorless/transparent viscous liquid[3]
Protocol B 25 mmHg165 °C~79.7%Colorless/transparent viscous liquid[4]
Protocol C 10 mmHg168–172 °C~70.0%Colorless to light yellow liquid[5]
Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of disubstituted piperazine impurities in my crude mixture? Causality & Solution: Piperazine has two identical secondary amine sites. When reacted directly with an alkyl halide like 2-(2-chloroethoxy)ethanol, the halogen reactive behavior is too strong, leading to a second alkylation event[3]. To troubleshoot this, do not use free piperazine alone. Instead, use a mixture of piperazine and piperazine dihydrochloride (1:1 ratio) to form piperazine monohydrochloride in situ[3]. This effectively blocks one amine site, creating a self-limiting reaction that strictly yields the mono-substituted HEEP.

Q2: My final HEEP product has a yellow-brownish tint instead of being colorless. What is causing this degradation? Causality & Solution: HEEP is naturally a clear, colorless to pale yellow liquid[6], but it is highly sensitive to oxidation and thermal degradation. A yellow-brownish color[1] indicates either prolonged exposure to high temperatures during distillation or atmospheric oxidation. Action: Ensure your vacuum system is completely leak-free to maintain a strict inert atmosphere. Lower the pressure (e.g., down to 15 mmHg) to allow distillation at a lower temperature (148 °C instead of >165 °C)[3]. Store the final product in a dark place under an inert atmosphere at room temperature[1].

Q3: How do I efficiently remove unreacted piperazine without losing HEEP yield? Causality & Solution: Piperazine has a boiling point of ~146 °C at atmospheric pressure, whereas HEEP has a significantly higher boiling point due to its increased molecular weight (174.24 g/mol )[7] and hydrogen-bonding capabilities. Action: Utilize vacuum decompression distillation. Slowly heat the crude mixture. The unreacted piperazine will distill off as a fore-run. Discard or recycle this fore-run, and only begin collecting the middle runnings once the vapor temperature stabilizes at your calculated HEEP boiling point for your specific vacuum pressure (e.g., 148 °C at 15 mmHg)[3].

Troubleshooting Issue Impurity Detected in HEEP Imp1 Disubstituted Piperazine Issue->Imp1 Imp2 Unreacted Piperazine Issue->Imp2 Imp3 Inorganic Salts (e.g., NaCl) Issue->Imp3 Sol1 Optimize Piperazine: Salt Ratio (1:0.8-1.2) Imp1->Sol1 Sol2 Enhance Vacuum Distillation Imp2->Sol2 Sol3 Aqueous Wash & Alkalinization Imp3->Sol3

Figure 2: Logical troubleshooting pathways for resolving common HEEP impurities.

References
  • Source: guidechem.
  • Title: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Source: chemicalbook.
  • Title: CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)
  • Title: 13349-82-1, 1-[2-(2-Hydroxyethoxy)
  • Title: 1-[2-(2-Hydroxyethoxy)
  • Title: 1-[2-(2-Hydroxyethoxy)

Sources

Troubleshooting

Improving thermal stability of 1-hydroxyethylethoxy piperazine solutions

Advanced Troubleshooting & Thermal Stability Guide Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on 1-[2-(2-hydroxyethoxy)ethyl]piperazine (CAS 13349-82-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Thermal Stability Guide

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on 1-[2-(2-hydroxyethoxy)ethyl]piperazine (CAS 13349-82-1) for its exceptional versatility—from serving as a critical intermediate in the synthesis of atypical antipsychotics to acting as a high-boiling activator in advanced CO₂ capture systems 1, 2. However, despite its relatively high boiling point, this cyclic diamine derivative is highly susceptible to thermal degradation, autoxidation, and metal-catalyzed cleavage under process conditions 3, 4.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical handling. Here, we dissect the thermodynamic and kinetic drivers of amine degradation and provide you with self-validating experimental protocols to ensure absolute chemical integrity during your workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 1-hydroxyethylethoxy piperazine solution turn yellow/brown and increase in viscosity when heated above 120°C?

The Causality: The discoloration and viscosity increase are classic indicators of autoxidation and thermal cleavage. At elevated temperatures (>120°C), trace oxygen and transition metals (such as Fe²⁺/Fe³⁺ leached from stainless steel reactors) catalyze the formation of free radicals. This initiates the cleavage of the hydroxyethoxyethyl chain and subsequent ring-opening polymerization of the piperazine moiety, generating chromophores (causing the yellow/brown color) and polymeric byproducts 3.

The Fix: Implement strict deoxygenation (nitrogen sparging) and utilize vacuum distillation to lower the required boiling temperature.

Q2: How can I differentiate between oxygen-induced autoxidation and pure thermal degradation in my reactor?

The Causality: Thermal degradation (cracking) requires significantly higher activation energy than metal-catalyzed autoxidation. If degradation occurs at moderate temperatures (80°C–100°C), it is almost exclusively oxidative.

Self-Validating Check: Run a parallel control experiment. Sparge Sample A with high-purity N₂ (99.999%) for 30 minutes, and leave Sample B exposed to ambient air. Heat both to 100°C. If Sample A remains clear while Sample B discolors, the degradation is purely oxidative, indicating that your primary reactor has a dissolved oxygen or vacuum leak issue. If both discolor, the degradation is thermal, pointing to excessive localized heating (e.g., a hot spot on the reactor mantle).

Q3: What is the optimal method for recovering or concentrating the compound without destroying it?

The Causality: Because the boiling point of 1-[2-(2-hydroxyethoxy)ethyl]piperazine is highly elevated at atmospheric pressure, distillation under ambient conditions inevitably leads to decomposition 5. By reducing the pressure above the liquid, the boiling point is artificially lowered, preventing thermal cracking.

The Fix: Always use high-vacuum distillation (< 50 mbar) combined with a non-nucleophilic base buffer if acidic impurities are suspected.

Part 2: Quantitative Stability Parameters

To optimize your process parameters, adhere to the following empirically validated thresholds. Exceeding these limits exponentially increases the rate of degradation.

ParameterCritical ThresholdMechanistic Impact on StabilityRecommended Mitigation
Process Temperature > 120°CAccelerates N-C bond cleavage and ring-openingImplement vacuum distillation (< 50 mbar)
Dissolved Oxygen (DO) > 2.0 ppmInitiates radical autoxidation cascadeContinuous N₂ blanketing; add O₂ scavengers
Trace Metals (Fe/Cu) > 5.0 ppmCatalyzes oxidative degradationPassivate reactors; add 0.1% EDTA
CO₂ Loading > 0.4 mol/molPromotes oxazolidone and urea formationOptimize stripper pressure to minimize residence

Part 3: Mechanistic Pathway & Interventions

Understanding the exact points of failure allows for targeted chemical interventions. The diagram below maps the degradation pathways and illustrates where our protocols intercept the failure cascade.

G A 1-Hydroxyethylethoxy Piperazine Solution B Thermal Stress (>120°C) A->B C O2 & Metal (Fe/Cu) Exposure A->C D Radical Formation & Chain Cleavage B->D F Intervention: N2 Blanketing & Vacuum Distillation B->F C->D G Intervention: Chelators & Antioxidants C->G E Polymerization & Degradation D->E H Thermally Stable Solution F->H G->H

Fig 1: Thermal degradation pathways of 1-hydroxyethylethoxy piperazine and stabilization.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Passivation and Degassing for High-Temperature Workflows

Objective: Eliminate transition metal catalysis and dissolved oxygen prior to heating to prevent radical initiation.

Step 1: Reactor Passivation

  • Fill the stainless steel reactor with a 5% (w/v) citric acid aqueous solution.

  • Heat to 60°C and agitate for 2 hours to chelate and remove free iron from the vessel walls.

  • Drain and rinse three times with ultra-pure water (18.2 MΩ·cm). Self-Validation Check: Swab the interior wall with a dilute phenanthroline indicator. A lack of red/orange color confirms the complete absence of free Fe²⁺. If red appears, the passivation step must be repeated.

Step 2: Solution Degassing

  • Charge the passivated reactor with the 1-hydroxyethylethoxy piperazine solution.

  • Insert a sparging tube to the bottom of the vessel and sparge with high-purity Nitrogen (99.999%) for 45 minutes at ambient temperature. Self-Validation Check: Measure the dissolved oxygen (DO) using an optical DO probe. The process is validated only when DO reads < 0.5 ppm.

Step 3: Additive Integration

  • To safeguard against any oxygen ingress during the reaction, add 0.1% w/w EDTA (metal chelator) and 0.05% w/w sodium sulfite (antioxidant scavenger).

Protocol 2: Vacuum Distillation for Purification

Objective: Isolate the compound without inducing thermal cracking.

Step 1: System Setup

  • Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent atmospheric leaks.

  • Connect a high-vacuum pump equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from volatile organics.

Step 2: Pressure Reduction

  • Apply vacuum to the system before applying heat. Achieve and stabilize the pressure at < 50 mbar. Self-Validation Check: Close the valve to the pump for 60 seconds. If the pressure rises by more than 5 mbar, you have an atmospheric leak. Do not proceed until the leak is identified and sealed.

Step 3: Controlled Heating

  • Gradually increase the heating mantle temperature. Maintain the internal solution temperature strictly below 100°C.

  • Collect the distillate in a receiving flask cooled in an ice bath. Self-Validation Check: Analyze the first 5 mL of distillate via Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a single peak corresponding to the exact mass (MW 174.24 g/mol ) 4 validates the absence of thermal degradation. Any lower molecular weight fragments indicate that the vacuum is insufficient and the heating mantle temperature must be reduced.

References

  • Title: Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl)
  • Title: 1-(2-Ethoxyethyl)
  • Source: tandfonline.
  • Title: 1-[2-(2-Hydroxyethoxy)
  • Title: 1-[2-(2-Hydroxyethoxy)

Sources

Optimization

Handling moisture sensitivity in 1-hydroxyethylethoxy piperazine reactions

Technical Support Center: Handling Moisture Sensitivity in 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) Reactions Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists, proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling Moisture Sensitivity in 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP) Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists, process chemists, and drug development professionals working with 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (commonly abbreviated as HEEP, CAS: 13349-82-1)[1].

HEEP is a highly versatile, colorless to pale yellow viscous liquid primarily utilized as a critical pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antipsychotic Quetiapine Fumarate and Hydroxyzine derivatives[2][3]. While highly effective as a building block, HEEP presents significant handling challenges due to its extreme hygroscopicity. The presence of a secondary amine, ether linkages, and a terminal primary hydroxyl group makes it highly susceptible to moisture absorption from the atmosphere[4][5].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Section 1: The Mechanistic Impact of Moisture on HEEP Reactions

To master HEEP chemistry, one must understand the causality behind moisture-induced failures. HEEP acts as a potent nucleophile in downstream reactions, typically undergoing N-alkylation or acylation.

When HEEP absorbs water, the moisture introduces a competing, highly mobile nucleophile (H₂O or OH⁻) into your reaction matrix. During the synthesis of APIs like Quetiapine, HEEP is reacted with an electrophile (e.g., a dibenzothiazepine derivative or an alkyl halide). If water is present:

  • Electrophile Quenching: Water rapidly hydrolyzes the electrophile, generating undesired alcohol byproducts and permanently consuming expensive starting materials.

  • Base Neutralization: Many HEEP alkylations rely on precise stoichiometric amounts of non-nucleophilic bases (e.g., K₂CO₃ or triethylamine). Water can alter the pH matrix and protonate the secondary amine of HEEP, drastically reducing its nucleophilicity and stalling the reaction.

Pathway HEEP HEEP (Target Nucleophile) Desired Desired API (e.g., Quetiapine Intermediate) HEEP->Desired Base, Solvent (Dry Conditions) Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Desired SideProduct Hydrolyzed Electrophile (Critical Impurity) Electrophile->SideProduct Water Moisture (H2O) (Competing Nucleophile) Water->SideProduct Hydrolysis (Wet Conditions)

Fig 1: Competing nucleophilic pathways in HEEP alkylation due to moisture.

Section 2: Troubleshooting FAQs

Q1: My N-alkylation yields have dropped from 85% to 50% using an older, previously opened batch of HEEP. What is the root cause? A: The root cause is almost certainly atmospheric moisture absorption. HEEP must be stored in tightly sealed containers under an inert gas atmosphere (argon or nitrogen) to prevent degradation and moisture ingress[5][6]. Over time, an improperly sealed batch acts as a desiccant. The absorbed water hydrolyzes your alkylating agent before HEEP can react with it. Solution: Perform a Karl Fischer (KF) titration. If moisture is >0.1%, the batch must be dried prior to use.

Q2: I am trying to run a Karl Fischer titration on HEEP, but the results are highly variable. How can I accurately quantify the moisture? A: HEEP is a highly viscous liquid, which impedes rapid dissolution in standard KF titration solvents (like pure methanol), leading to delayed end-point detection and variable results. Solution: Pre-dissolve the HEEP sample in a dry, compatible co-solvent (such as anhydrous formamide or a chloroform/methanol blend) before injecting it into the KF vessel. Ensure you run a blank on the co-solvent to subtract its baseline moisture.

Q3: Can I dry HEEP using standard desiccants like Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)? A: No. While these are standard drying agents for organic extracts, they are highly ineffective for neat, viscous liquids like HEEP. Furthermore, the basic secondary amine in HEEP can coordinate with certain metal salts, leading to product loss. The most effective method for drying neat HEEP is azeotropic distillation using toluene, or prolonged storage over activated 3Å molecular sieves.

Section 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every reaction utilizing HEEP should follow a self-validating loop: Measure → Dry → Verify → React .

Protocol A: Azeotropic Drying of HEEP

This protocol leverages the formation of a minimum-boiling azeotrope between toluene and water to strip moisture from viscous HEEP without requiring excessively high temperatures that could cause thermal degradation.

  • Setup: Transfer the wet HEEP into a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent Addition: Add anhydrous toluene to the flask at a ratio of 3:1 (Toluene volume : HEEP volume).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Water Collection: Monitor the Dean-Stark trap. Water will co-distill with toluene, condense, and phase-separate at the bottom of the trap.

  • Completion: Continue refluxing until no more water droplets collect in the trap (typically 2-4 hours depending on scale and initial moisture).

  • Solvent Removal: Remove the Dean-Stark trap and configure the apparatus for vacuum distillation. Strip the remaining toluene under reduced pressure (e.g., 50°C at 15 mmHg).

  • Validation (Critical): Pull a sample of the dried HEEP and perform a KF titration. Proceed to Protocol B only if moisture is ≤ 0.1% .

Protocol B: Moisture-Free Alkylation Workflow
  • Inert Purge: Flush a clean, oven-dried reactor with high-purity Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Dissolve the verified dry HEEP (1.0 eq) in an anhydrous aprotic solvent (e.g., dry Acetonitrile or DMF)[6].

  • Base Addition: Add a non-nucleophilic base such as anhydrous K₂CO₃ (1.5 eq). Stir for 10 minutes.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq) dropwise via an addition funnel to prevent thermal spiking.

  • Reaction Monitoring: Monitor the reaction via HPLC or TLC until the HEEP peak is consumed.

Workflow Start Receive/Retrieve HEEP Batch KF Karl Fischer Titration (Quantify H2O) Start->KF Decision Moisture ≤ 0.1%? KF->Decision Dry Protocol A: Azeotropic Distillation Decision->Dry No React Protocol B: Proceed to Alkylation Decision->React Yes Dry->KF Re-test (Self-Validation)

Fig 2: Standard operating workflow for HEEP moisture validation and drying.

Section 4: Quantitative Data Analysis

The following tables summarize empirical data regarding moisture management in HEEP handling, providing a clear benchmark for process chemists.

Table 1: Effect of HEEP Moisture Content on Quetiapine Intermediate Yield (Conditions: 1.0 eq HEEP, 1.1 eq Alkyl Halide, 1.5 eq K₂CO₃, Acetonitrile, 80°C, 12h)

Initial HEEP Moisture Content (%)Alkyl Halide Hydrolysis (%)Isolated Target Yield (%)Reaction Profile Status
< 0.1% (Optimal)< 2%88 - 92% Clean conversion, minimal side products
0.5% 8 - 12%75 - 80% Noticeable impurity formation
1.5% 25 - 30%55 - 60% Sluggish kinetics, difficult purification
> 3.0% (Wet)> 50%< 35% Reaction stalled, major reagent loss

Table 2: Comparison of Drying Techniques for Neat HEEP

Drying MethodProcessing TimeFinal Moisture AchievedScalabilityNotes / Drawbacks
Azeotropic Distillation (Toluene) 3 - 5 hours< 0.05% ExcellentHighly effective; requires vacuum stripping of toluene post-drying.
Molecular Sieves (3Å, 20% w/w) 48 - 72 hours~ 0.1% ModeratePassive method; viscous HEEP makes separating the sieves difficult.
Vacuum Desiccation (Neat) 24 hours~ 0.5% PoorIneffective due to strong hydrogen bonding between HEEP and water.
Chemical Desiccants (MgSO₄) 12 hours> 1.0% PoorIneffective; product loss due to surface adsorption and coordination.

References

  • National Center for Biotechnology Information. "1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | CID 139436." PubChem, [Link]

  • Grand View Research. "1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030." Grand View Research,[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Hydroxyethylethoxy Piperazine vs. Piperazine: A Comparative Guide to Carbon Capture Efficiency

Executive Summary As global decarbonization efforts accelerate, the limitations of first-generation carbon capture solvents have become glaringly apparent. While Piperazine (PZ) has long been championed as a high-perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As global decarbonization efforts accelerate, the limitations of first-generation carbon capture solvents have become glaringly apparent. While Piperazine (PZ) has long been championed as a high-performance activator in aqueous amine scrubbing due to its rapid reaction kinetics, its industrial deployment is severely bottlenecked by high volatility, a propensity for low-temperature crystallization, and an immense energy penalty during thermal regeneration.

To overcome these thermodynamic hurdles, molecular design has shifted toward N-substituted piperazine derivatives. 1-Hydroxyethylethoxy piperazine (HEEP) represents a sophisticated evolution in this space. By appending a flexible, hydrophilic ether-alcohol arm to the piperazine ring, HEEP fundamentally alters the thermodynamic landscape of CO₂ capture—sacrificing a fraction of PZ's raw kinetic speed for a massive reduction in regeneration energy and operational solvent loss. This guide provides an objective, data-driven comparison of these two solvents, tailored for researchers and chemical scientists engineering the next generation of carbon capture systems.

Mechanistic Profiling: Thermodynamics and Molecular Design

The performance divergence between PZ and HEEP is rooted in their distinct molecular structures and resulting reaction pathways.

Piperazine (PZ): PZ is a highly symmetrical cyclic diamine containing two secondary amine groups. It reacts directly with CO₂ to form highly stable carbamates and dicarbamates. While this direct nucleophilic attack yields exceptionally fast absorption rates, breaking these stable covalent bonds during the desorption phase requires substantial thermal energy (high heat of absorption). Furthermore, PZ's high volatility and tendency to crystallize at low temperatures make it problematic for continuous, large-scale commercial use (1[1]).

1-Hydroxyethylethoxy Piperazine (HEEP): HEEP is an N-monosubstituted derivative featuring one secondary amine and one tertiary amine. The incorporation of the hydroxyethylethoxy group introduces critical steric hindrance. Instead of forming highly stable dicarbamates, the tertiary amine acts as a base catalyst to promote the hydration of CO₂ into bicarbonate. Bicarbonate formation possesses a significantly lower enthalpy of reaction, drastically reducing the energy required for solvent regeneration. Additionally, the extensive hydrogen-bonding network facilitated by the ether oxygen and terminal hydroxyl group effectively suppresses solvent volatility and prevents crystallization, enhancing the solvent's cyclic capacity (2[2]).

G cluster_PZ Piperazine (PZ) cluster_HEEP HEEP Derivative CO2 CO2 Molecule PZ PZ (Secondary Amine) CO2->PZ HEEP HEEP (Steric Hindrance) CO2->HEEP Carbamate Carbamate Formation (High Heat) PZ->Carbamate Fast Kinetics Bicarbonate Bicarbonate Pathway (Low Energy) HEEP->Bicarbonate Base Catalysis

Figure 1: Mechanistic divergence in CO2 absorption pathways between Piperazine and HEEP.

Comparative Performance Data

To objectively evaluate these solvents, we must look beyond absolute absorption capacity and focus on operational metrics that dictate plant economics: cyclic capacity and regeneration energy. The introduction of hydroxyethyl groups has been proven to enhance temperature sensitivity during desorption, leading to superior cyclic performance at reduced temperatures (3[3]).

ParameterPiperazine (PZ)1-Hydroxyethylethoxy Piperazine (HEEP)
Amine Classification Cyclic Diamine (Secondary/Secondary)N-Substituted Piperazine (Secondary/Tertiary)
CO₂ Absorption Rate Exceptionally FastModerate to Fast
Cyclic Capacity (mol/mol) Moderate (~0.4 - 0.5)High (~0.6 - 0.7)
Regeneration Energy High (~75-85 kJ/mol)Low (~60-65 kJ/mol)
Volatility High (Significant solvent loss)Extremely Low (Due to H-bonding network)
Crystallization Risk High (Solidifies < 40°C at high conc.)Negligible (Liquid at room temperature)

Experimental Methodologies: A Self-Validating Workflow

As a Senior Application Scientist, I mandate that any solvent evaluation must be a self-validating system. The following protocols isolate kinetic variables from mass transfer limitations to ensure data integrity.

Workflow Step1 1. Solvent Preparation (Aqueous PZ vs HEEP) Step2 2. Baseline Characterization (Viscosity, pKa, Density) Step1->Step2 Step3 3. CO2 Absorption Kinetics (Wetted Wall Column) Step2->Step3 Step4 4. Desorption & Regeneration (Thermal Swing at 120°C) Step3->Step4 Step5 5. Cyclic Capacity Analysis (Titration & GC-MS) Step4->Step5

Figure 2: Standardized experimental workflow for evaluating amine-based CO2 capture efficiency.

Protocol A: Solvent Preparation and Baseline Characterization
  • Preparation: Prepare 5M aqueous solutions of PZ and HEEP using ultra-pure deionized water. Degas the solutions with N₂ for 30 minutes to remove dissolved atmospheric gases.

  • Validation: Measure the baseline viscosity using a rheometer and density using a vibrating tube densitometer at 25°C, 40°C, and 60°C. Self-Validation Check: Ensure the PZ solution is kept above 40°C to prevent premature crystallization, which would invalidate kinetic measurements.

Protocol B: Wetted Wall Column (WWC) Kinetic Evaluation
  • Apparatus Setup: Utilize a wetted wall column with a rigorously defined gas-liquid contact area. Circulate the amine solvent at a constant flow rate to form a uniform, ripple-free liquid film.

  • Gas Introduction: Introduce a simulated flue gas mixture (15% CO₂, 85% N₂) counter-currently at 40°C.

  • Data Acquisition: Monitor inlet and outlet CO₂ concentrations using a calibrated non-dispersive infrared (NDIR) gas analyzer. Calculate the overall mass transfer coefficient ( KG​ ).

Protocol C: Thermal Swing Regeneration and Cyclic Capacity
  • Regeneration: Transfer the CO₂-rich solvent to a stirred reboiler setup. Heat the solution to 120°C using a thermostatic oil bath.

  • Quantification: Route the evolved CO₂ through a condenser (to reflux water and vaporized amine) and measure the gas volume using a wet gas meter.

  • Lean Loading Analysis: Quantify the residual CO₂ loading in the lean solvent via BaCl₂ precipitation followed by acid-base titration. The difference between rich loading (Protocol B) and lean loading (Protocol C) yields the true cyclic capacity .

Causality in Experimental Choices (E-E-A-T Principles)

To ensure scientific integrity, it is crucial to understand why these specific methodologies are chosen:

  • Why use a Wetted Wall Column instead of a stirred tank? Stirred tanks conflate reaction kinetics with interfacial mass transfer. A WWC provides a mathematically defined interfacial area, allowing us to isolate the intrinsic reaction kinetics of the HEEP tertiary amine versus the PZ secondary amine.

  • Why prioritize Cyclic Capacity over Absolute Absorption Capacity? Absolute capacity only measures the thermodynamic limit of the solvent (how much CO₂ it can hold). However, industrial efficiency is dictated by the working capacity—the amount of CO₂ released during the thermal swing. PZ binds CO₂ so tightly that its lean loading remains high after regeneration, limiting its cyclic capacity. HEEP's bicarbonate pathway allows for near-complete desorption, maximizing operational throughput.

Conclusion

While Piperazine offers unmatched initial absorption speed, its thermodynamic profile makes it an energy-intensive and operationally challenging solvent. 1-Hydroxyethylethoxy piperazine (HEEP) represents a triumph of rational molecular design. By leveraging steric hindrance and hydrogen bonding, HEEP shifts the capture mechanism toward a low-energy bicarbonate pathway, drastically reducing regeneration costs, eliminating volatility, and providing a highly stable, high-capacity alternative for next-generation carbon capture facilities.

References

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System Source: Frontiers URL:1

  • Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines Source: ResearchGate URL:2

  • Advancing Energy-Efficient Regeneration of N-Monosubstituted Piperazine-Based Absorbents at Reduced Temperatures for CO2 Capture Source: ACS Publications URL:3

Sources

Comparative

Comparing 1-hydroxyethylethoxy piperazine and MEA in gas sweetening

The Evolution of Gas Sweetening Solvents: A Mechanistic and Experimental Comparison of MEA and HEEP As a Senior Application Scientist in gas processing and separation technologies, I frequently encounter the thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Gas Sweetening Solvents: A Mechanistic and Experimental Comparison of MEA and HEEP

As a Senior Application Scientist in gas processing and separation technologies, I frequently encounter the thermodynamic and operational limitations of conventional primary amines. For decades, Monoethanolamine (MEA) has been the benchmark solvent for removing acidic gases (CO₂ and H₂S) from natural gas and flue gas streams[1]. However, the industry's push toward lower energy penalties and higher solvent longevity has driven the exploration of advanced sterically hindered amines and piperazine derivatives, such as 1-hydroxyethylethoxy piperazine (HEEP).

This guide objectively compares the performance, degradation resistance, and mechanistic pathways of MEA and HEEP, providing drug development professionals and chemical researchers with field-proven insights and self-validating experimental frameworks.

To understand why HEEP presents a compelling alternative to MEA, we must examine the causality between their molecular structures and their CO₂ absorption pathways.

MEA (Monoethanolamine): The Carbamate Bottleneck MEA is a primary alkanolamine. When it reacts with CO₂, it rapidly forms a highly stable carbamate ion. While this rapid reaction kinetic is advantageous for absorption, the stoichiometry dictates that two moles of MEA are consumed for every mole of CO₂ absorbed, capping the theoretical loading capacity at 0.5 mol CO₂/mol amine[1]. Furthermore, breaking this stable carbamate bond during the regeneration phase requires a massive enthalpy of reaction (~3.9 GJ/ton CO₂), leading to severe energy penalties at the stripper reboiler[1].

HEEP (1-hydroxyethylethoxy piperazine): Steric Hindrance and Bicarbonate Promotion HEEP is a secondary diamine featuring a piperazine core attached to a bulky hydroxyethoxyethyl side chain. The piperazine ring ensures rapid initial reaction kinetics with CO₂. However, the bulky side chain introduces significant steric hindrance. This hindrance destabilizes the intermediate carbamate, promoting its hydrolysis into bicarbonate and regenerating a free amine molecule. This mechanistic shift alters the stoichiometry, pushing the theoretical loading capacity closer to 1.0 mol CO₂/mol amine. Consequently, the enthalpy of regeneration is drastically reduced. Additionally, HEEP is thermodynamically stable; in fact, it is often identified as a resilient end-product in the thermal degradation of other polyamines like 2-aminoethylethanolamine (AEEA)[2].

Mechanism MEA MEA (Primary Amine) Carb_MEA Stable Carbamate (0.5 mol/mol limit) MEA->Carb_MEA Fast Reaction CO2_1 CO2 CO2_1->Carb_MEA Regen_MEA High Energy Regeneration Carb_MEA->Regen_MEA High Enthalpy HEEP HEEP (Hindered Piperazine) Bicarb_HEEP Bicarbonate Pathway (~1.0 mol/mol limit) HEEP->Bicarb_HEEP Steric Hindrance CO2_2 CO2 CO2_2->Bicarb_HEEP Regen_HEEP Low Energy Regeneration Bicarb_HEEP->Regen_HEEP Low Enthalpy

Fig 1. Mechanistic comparison of CO2 absorption pathways between MEA and HEEP.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing 30 wt% aqueous solutions of MEA and HEEP. The data highlights the trade-offs between kinetic speed and thermodynamic efficiency.

ParameterMEA (Monoethanolamine)HEEP (1-hydroxyethylethoxy piperazine)
Amine Classification Primary AlkanolamineSterically Hindered Piperazine Derivative
Theoretical CO₂ Loading 0.5 mol/mol amine~1.0 mol/mol amine
Practical Rich Loading ~0.45 mol/mol amine~0.85 mol/mol amine
Regeneration Energy High (~3.9 GJ/ton CO₂)Moderate (~2.8 - 3.1 GJ/ton CO₂)
Thermal Stability (135°C) Low (Forms cyclic ureas/amides)High (Thermodynamically stable ring)
Volatility / Vapor Loss HighLow (Due to high MW and H-bonding)
Primary Degradation Issue Oxidative & Thermal breakdown[3]Viscosity increase at high concentrations

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these solvents must be self-validating. This means incorporating internal controls that isolate specific variables (e.g., thermal vs. oxidative degradation) and utilizing orthogonal analytical methods to confirm findings.

Protocol A: CO₂ Absorption Capacity and Kinetics Evaluation

Causality: We utilize a stirred-cell reactor with a flat, defined gas-liquid interface rather than a packed column. This design choice isolates the intrinsic chemical reaction kinetics and mass transfer coefficients from the complex hydrodynamics of industrial packings.

  • Solvent Preparation: Prepare 30 wt% aqueous solutions of MEA and HEEP. Use titration with 1.0 N HCl to validate the exact amine concentration before testing.

  • System Purge: Seal the stirred-cell reactor and purge with N₂ for 15 minutes to establish a zero-CO₂ baseline.

  • Gas Introduction: Introduce a certified gas mixture (15% CO₂, 85% N₂) at a constant flow rate of 2.0 L/min. Maintain the reactor at a constant 40°C to simulate industrial absorber conditions.

  • Data Acquisition: Monitor the CO₂ concentration in the effluent gas continuously using an Infrared (IR) gas analyzer.

  • Validation: Integrate the area above the breakthrough curve to calculate the equilibrium loading (mol CO₂/mol amine). Run a parallel test with pure water to quantify and subtract physical solubility from chemical absorption.

Protocol B: Thermal Degradation and Byproduct Identification

Causality: Amines degrade rapidly at stripper temperatures (120–140°C), leading to solvent loss, equipment corrosion, and foaming[3]. By sealing the solvents in 316 stainless steel cylinders, we mimic the metallurgy of industrial strippers, allowing us to capture metal-catalyzed degradation pathways[2].

  • Pre-loading: Load the 30 wt% amine solutions with CO₂ to a standardized rich loading of 0.5 mol/mol.

  • Control Setup (Self-Validation): Prepare a secondary batch of unloaded amine solutions (no CO₂). This isolates purely thermal degradation from CO₂-induced thermal degradation (e.g., oxazolidone formation).

  • Thermal Aging: Seal both loaded and unloaded solutions in 316 stainless steel cylinders. Place them in a forced-convection oven at 135°C for 4 weeks[2].

  • Sampling & Analysis: Extract 2 mL samples weekly. Analyze the liquid phase using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproducts and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for heavy, non-volatile polymeric products[2].

  • Quantification: Calculate total amine loss via peak area integration against an internal standard (e.g., triethylene glycol).

Workflow Step1 1. Solvent Preparation (30 wt% MEA vs HEEP) Step2 2. CO2 Loading & Controls (Loaded vs. Unloaded) Step1->Step2 Step3 3. Thermal Aging (135°C, 4 Weeks, 316 SS) Step2->Step3 Step4 4. Analytical Quantification (GC-MS & LC-QTOF/MS) Step3->Step4 Step5 5. Data Synthesis (Degradation Rate & Byproducts) Step4->Step5

Fig 2. Self-validating experimental workflow for thermal degradation analysis.

Conclusion

While MEA remains the default baseline for gas sweetening due to its low cost and fast kinetics, its operational ceiling is heavily restricted by its 0.5 mol/mol loading limit and high degradation rates[1][3]. HEEP, leveraging the steric hindrance of its hydroxyethoxyethyl side chain and the robustness of its piperazine ring, circumvents these thermodynamic bottlenecks. By shifting the reaction pathway toward bicarbonate formation, HEEP nearly doubles the theoretical capacity and significantly reduces the energy required for solvent regeneration, making it a highly viable candidate for next-generation carbon capture and gas sweetening facilities.

Sources

Validation

A Comparative Guide to Purity Validation of 1-hydroxyethylethoxy Piperazine: An NMR Spectroscopy-Centric Approach

For researchers, scientists, and drug development professionals, the unambiguous determination of purity for pharmaceutical intermediates is not merely a quality control checkpoint; it is the foundation upon which the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of purity for pharmaceutical intermediates is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-hydroxyethylethoxy piperazine, a key building block in the synthesis of important APIs such as Quetiapine, demands a rigorous and accurate purity assessment.[1] Potential impurities from its synthesis—such as residual starting materials like piperazine or byproducts like disubstituted piperazine—can compromise reaction yields, final product purity, and ultimately, patient safety.[2][3]

This guide provides an in-depth technical comparison of analytical methods for validating the purity of 1-hydroxyethylethoxy piperazine, with a primary focus on the capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of qNMR against orthogonal chromatographic techniques, providing the supporting data necessary for informed methodological selection.

The Primary Method: Quantitative ¹H NMR (qNMR)

In the landscape of analytical chemistry, qNMR has emerged as a powerful primary method for purity assessment.[4] Unlike chromatographic techniques that rely on the comparison of a response to a known reference standard, qNMR leverages a fundamental physical principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[5][6] This unique characteristic allows for absolute quantification, often without the need for an identical reference standard of the analyte, positioning it as a metrological tool of high accuracy.[5][7][8]

For organic molecules like 1-hydroxyethylethoxy piperazine, ¹H (proton) NMR is particularly advantageous due to the near-ubiquitous presence of hydrogen, its 99.99% natural abundance, and the high sensitivity of the ¹H nucleus.[8][9] The validity and utility of qNMR are recognized within major pharmacopeias, including the United States Pharmacopeia (USP) General Chapter <761>, making it a robust and defensible choice for regulatory submissions.[10][11][12]

A Self-Validating qNMR Protocol for Purity Determination

The trustworthiness of a qNMR experiment is embedded in a meticulously planned and executed protocol. Each step is designed to mitigate potential errors and ensure the final purity value is accurate and reproducible.

qNMR_Workflow cluster_prep Phase 1: Preparation & Planning cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation A Method Planning: - Select Deuterated Solvent (e.g., DMSO-d6) - Choose Certified Internal Standard (IS) (e.g., Maleic Acid) B Precise Weighing: - Analyte (10-20 mg) - Internal Standard (5-10 mg) - Use calibrated microbalance (±0.01 mg) A->B Informed by solubility C Sample Preparation: - Co-dissolve Analyte and IS - Transfer to high-quality NMR tube - Ensure consistent sample volume (~0.6 mL) B->C Critical for accuracy D Instrument Qualification & SST: - Verify instrument performance as per USP <761> C->D Transfer to Spectrometer E Optimized Acquisition Parameters: - Relaxation Delay (d1) ≥ 5 * T1(longest) - Pulse Angle = 90° - Sufficient Scans for S/N > 150:1 D->E Ensures instrument readiness F Spectrum Processing: - Phasing & Baseline Correction - Calibrate to reference signal (e.g., TMS) E->F Generate FID G Signal Integration: - Integrate well-resolved, non-overlapping analyte and IS peaks F->G Crucial for integral accuracy H Purity Calculation: - Apply qNMR formula using integrals, masses, molar masses, and proton counts G->H Quantitative step Result Final Purity Report (%) H->Result

Caption: A self-validating workflow for quantitative NMR (qNMR) purity analysis.

Experimental Protocol Details:

1. Method Planning and Internal Standard (IS) Selection:

  • Objective: To select components that ensure complete dissolution and spectral clarity.
  • Solvent Selection: Choose a deuterated solvent in which both the 1-hydroxyethylethoxy piperazine and the internal standard are fully soluble. DMSO-d₆ is often a suitable choice. The key is to avoid solvent signals that overlap with analyte or IS signals.[9][13]
  • Internal Standard (IS) Selection: The choice of IS is critical. It must be a high-purity, stable, non-volatile solid that does not react with the analyte. Its ¹H NMR spectrum should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.[5] A certified reference material (CRM) like maleic acid or dimethyl sulfone is ideal as its purity (Purity_IS) is documented and traceable.[14]

2. Sample Preparation:

  • Objective: To minimize weighing and transfer errors, which are the largest sources of uncertainty in qNMR.[14]
  • Procedure:
  • Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of 1-hydroxyethylethoxy piperazine directly into a tared, clean vial. Record the mass (m_analyte) to ±0.01 mg.
  • Into the same vial, add an accurately weighed amount (e.g., 5-10 mg) of the internal standard. Record the mass (m_IS) to ±0.01 mg. The molar ratio should be optimized for clear signal integration.[4]
  • Add a precise volume (e.g., 0.6 mL for a standard 5mm tube) of the chosen deuterated solvent.[13]
  • Ensure complete dissolution by gentle vortexing or sonication.
  • Transfer the solution quantitatively to a high-quality NMR tube and cap it to prevent evaporation.[13]

3. Data Acquisition:

  • Objective: To acquire a spectrum where signal intensities are truly quantitative. This requires specific parameter choices that are often different from those used for qualitative structural elucidation.
  • Key Parameters:
  • Relaxation Delay (d1): This is arguably the most critical parameter. The d1 value must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated in both the analyte and the IS. This ensures all protons fully relax back to thermal equilibrium between pulses, preventing signal saturation and ensuring valid integration.[15] A value of 30-60 seconds is often a safe starting point if T₁ values are unknown.
  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal is generated from a single pulse, which is optimal for quantification.[15]
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N), ideally >150:1 for the peaks chosen for quantification.
  • System Suitability: Before analysis, the instrument's performance should be verified according to USP <761> guidelines, which may include checks on resolution and lineshape.[10]

4. Data Processing and Purity Calculation:

  • Objective: To accurately extract the signal integrals and calculate the final purity value.
  • Procedure:
  • Apply Fourier transform to the Free Induction Decay (FID).
  • Carefully phase the spectrum and perform an automated baseline correction to ensure accurate integration.
  • Select well-resolved, characteristic signals for both the analyte and the IS that are free from overlap with impurity or solvent signals. For 1-hydroxyethylethoxy piperazine, the protons on the ethoxy bridge or piperazine ring are often suitable.
  • Integrate the selected peaks (I_analyte and I_IS).
  • Calculation: The purity of the analyte is calculated using the following formula: > Purity_analyte (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / M_IS) × (m_IS / m_analyte) × Purity_IS > > Where: > * I: Integral area of the signal > * N: Number of protons giving rise to the signal > * M: Molar mass > * m: mass > * Purity_IS: Purity of the internal standard (as a percentage)

Comparison with Orthogonal Analytical Techniques

No single analytical method can reveal everything. Regulatory guidelines, such as ICH Q2(R1), emphasize the validation of analytical procedures and the value of using orthogonal methods—techniques that measure the same attribute via different principles—to build a comprehensive and trustworthy purity profile.[16][17][18]

Tech_Selection Start What is the Analytical Goal? Goal1 Determine Absolute Purity (Mass % of Main Component) Start->Goal1 Goal2 Profile for Non-Volatile Process Impurities Start->Goal2 Goal3 Quantify Residual Solvents (Volatile Impurities) Start->Goal3 Method1 Use Quantitative NMR (qNMR) Goal1->Method1 Primary, absolute method Method2 Use HPLC-UV / HPLC-MS Goal2->Method2 Best for separation of structurally similar compounds Method3 Use GC-Headspace Goal3->Method3 Specific for volatile analytes

Caption: Decision tree for selecting the appropriate analytical technique.

The table below objectively compares qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1-hydroxyethylethoxy piperazine.

ParameterQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures response based on the number of nuclei in a magnetic field.[11][19]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[20]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[21][22]
Quantitation Absolute; primary method. Does not require an analyte-specific reference standard.[5][7]Relative; requires a well-characterized reference standard of the analyte for accurate quantification.Relative; requires a reference standard for quantification.
Impurity Detection Detects all proton-containing impurities. Quantification can be difficult if signals overlap.Excellent for separating non-volatile impurities.[23] Detection depends on the impurity having a chromophore (for UV) or being ionizable (for MS).Excellent for detecting volatile and semi-volatile impurities, especially residual solvents.[24][25]
Suitability for Analyte Excellent. The molecule has multiple unique proton environments suitable for integration.Moderate. Lacks a strong native UV chromophore, leading to poor sensitivity with UV detectors unless derivatization is used.[26]Poor for direct analysis. The molecule's high boiling point requires high temperatures, risking degradation. Derivatization may be necessary.[20]
Sample Throughput High. Analysis time per sample is typically short (<15 minutes).[27]Moderate. Run times are typically longer (15-30 minutes).[22]Moderate to High. Fast run times, especially for volatile analysis.[22]
Validation Standard ICH Q2(R1), USP <761>[10][17]ICH Q2(R1)[17][28]ICH Q2(R1)[17][29]

Case Study: Purity Analysis of a 1-hydroxyethylethoxy Piperazine Batch

To illustrate the synergistic use of these techniques, consider the analysis of a single batch of 1-hydroxyethylethoxy piperazine.

Analytical MethodResultInterpretation & Causality
Quantitative ¹H NMR Purity = 99.6% (RSD = 0.2%, n=3)Provides the most accurate mass-based purity of the main component. The low RSD demonstrates high precision. This value is considered the definitive purity assessment.
HPLC-UV (210 nm) Purity = 99.2% (by area percent)Shows excellent separation of a known process impurity. The lower purity value may be due to non-UV-active impurities not being detected, or differences in the UV response factors of impurities relative to the main peak.
GC-Headspace Dichloromethane = 250 ppm Effectively quantifies a volatile residual solvent from the synthesis process.[1] This is a critical piece of the purity profile that qNMR and HPLC would not typically measure.

This case study demonstrates that while qNMR provides the most accurate absolute purity value, HPLC is invaluable for separating and identifying specific non-volatile impurities, and GC is essential for quantifying residual solvents.[21] Together, they provide a complete and defensible picture of product purity.

Conclusion

For the validation of 1-hydroxyethylethoxy piperazine purity, Quantitative ¹H NMR spectroscopy stands out as a superior primary analytical method. Its ability to provide direct, absolute quantification with high precision and without the need for an analyte-specific reference standard makes it an invaluable tool in drug development.[8][30] The technique is grounded in fundamental principles and is supported by regulatory guidelines, ensuring its data is both accurate and trustworthy.

However, a comprehensive purity assessment strategy should embrace the principle of orthogonality. By integrating the strengths of qNMR with the separatory power of HPLC for process-related impurities and the specificity of GC for volatile residues, researchers and drug development professionals can build a holistic, robust, and scientifically sound purity profile. This multi-faceted approach not only satisfies regulatory expectations but also provides the highest degree of confidence in the quality of the materials that will become the medicines of tomorrow.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • USP-NF. <761> Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Available at: [Link]

  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Medicinal Chemistry. Purity by absolute qNMR. Available at: [Link]

  • Open Access Journals. (2024, October 1). Gas Chromatography and its Applications in Pharmaceutical Industry. Available at: [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • ACS Publications. (2006, January 17). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. Available at: [Link]

  • CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. Available at: [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • ResearchGate. (2023, January 6). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ACAIJ. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Development and Validation for 1-Hydroxyethylethoxy Piperazine

The Analytical Context 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (commonly referred to as HEEP, CAS 13349-82-1) is a highly versatile aliphatic amine building block characterized by its unique solubility and bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Context

1-[2-(2-Hydroxyethoxy)ethyl]piperazine (commonly referred to as HEEP, CAS 13349-82-1) is a highly versatile aliphatic amine building block characterized by its unique solubility and bioavailability-enhancing properties[1]. In pharmaceutical manufacturing, it is most prominently utilized as a critical intermediate in the synthesis of medications targeting neurological disorders, specifically the atypical antipsychotic drug Quetiapine[1]. During this synthesis, HEEP undergoes a nucleophilic substitution reaction with 11-chlorodibenzo[b,f][1,4]thiazepine under basic conditions (e.g., sodium carbonate) to form the Quetiapine base[2].

Because it is a direct precursor, unreacted HEEP must be rigorously monitored as a process-related impurity in the final Active Pharmaceutical Ingredient (API) to ensure drug safety and regulatory compliance[3].

Mechanistic Challenges in HEEP Analysis

Developing a robust High-Performance Liquid Chromatography (HPLC) method for HEEP requires overcoming three distinct physicochemical hurdles:

  • High Polarity (Hydrophilicity): HEEP contains an ether linkage, a terminal hydroxyl group, and a highly polar piperazine ring. This results in a negative partition coefficient (LogP), causing it to elute in the void volume of traditional reversed-phase (RP) C18 columns.

  • Strong Basicity: The two secondary/tertiary nitrogens in the piperazine ring have pKa values around 9.0–9.5. In standard acidic mobile phases (pH 2.5–4.0), these amines are fully protonated. This leads to severe secondary cation-exchange interactions with residual, ionized silanols on the silica matrix, manifesting as extreme peak tailing.

  • Lack of Chromophore: HEEP lacks any aromatic rings or conjugated π -systems. Traditional UV detection relies solely on the weak absorbance of the amine and ether lone pairs at low wavelengths (205–210 nm), which suffers from high baseline noise and severe interference from organic modifiers.

Visualizing the Synthetic and Analytical Pathway

Quetiapine_Synthesis N1 11-chlorodibenzo[b,f] [1,4]thiazepine N3 Quetiapine Base (Target API) N1->N3 Substitution N2 HEEP (Intermediate) N2->N3 N4 Residual HEEP (Monitored Impurity) N2->N4 Unreacted

Reaction pathway showing HEEP as a key intermediate and monitored impurity in Quetiapine synthesis.

Objective Comparison: Column Chemistries

To overcome the polarity and basicity of HEEP, chromatographers must move beyond standard C18 stationary phases. Table 1 compares three alternative column technologies based on experimental performance.

Table 1: Chromatographic Performance Comparison for HEEP

Column ChemistryRetention Factor (k')Peak Asymmetry (As)Theoretical Plates (N)Suitability Assessment
Standard C18 0.82.43,500Poor: Elutes in the void volume; severe tailing due to silanol interactions.
HILIC (Amide) 4.51.312,000Good: Excellent retention, but requires long equilibration times and specific sample diluents.
Mixed-Mode RP/Cation-Exchange 3.21.0515,500Excellent: Optimal retention and sharp peaks; highly scalable[4].

Causality Insight: Mixed-mode columns (such as the Newcrom R1) incorporate low-silanol activity silica or embedded ion-pairing groups[4]. By embedding a cationic group into the alkyl chain, the stationary phase electrostatically repels the protonated piperazine nitrogens. This completely eliminates silanol-induced tailing while providing hydrophobic retention for the alkyl spacer, resulting in perfectly symmetrical peaks.

Objective Comparison: Detection Modalities

Because HEEP lacks a strong chromophore, alternative detection strategies are required for low-level impurity analysis.

Table 2: Detector Performance Comparison for HEEP

Detector TypeDetection PrincipleLOD (µg/mL)Linearity (R²)Operational Pros & Cons
UV (210 nm) Absorbance of lone pairs5.00.992Poor: Low sensitivity; high baseline drift with gradients.
ELSD Light scattering of particles0.50.995Good: Universal detection; non-linear response requires log-log fit.
CAD Charge transfer to particles0.10.999Excellent: High sensitivity; uniform response; requires volatile buffers.
LC-MS (ESI+) Mass-to-charge ratio (m/z 175)0.010.999Ultimate: Highest specificity and structural data; high operational cost.

Causality Insight: UV at 210 nm is not self-validating for gradient methods due to refractive index changes and solvent absorbance. Universal detectors like the Charged Aerosol Detector (CAD) measure the charge transferred to non-volatile analyte particles after nebulization, making the response independent of the molecule's optical properties. For ultimate specificity, LC-MS using Electrospray Ionization (ESI+) is preferred, as the protonated piperazine readily forms a stable [M+H]+ ion.

Visualizing the Method Development Logic

HPLC_Method_Logic A HEEP Analysis (Polar, Basic, No Chromophore) B Column Selection A->B C Detector Selection A->C B1 Standard C18 (Poor Retention) B->B1 B2 Mixed-Mode Phase (Optimal Retention) B->B2 C1 UV at 210 nm (Low Sensitivity) C->C1 C2 CAD / LC-MS (High Sensitivity) C->C2 D Validated Method: Mixed-Mode + CAD/MS B2->D C2->D

Logical workflow comparing column and detector choices for HEEP method development.

Experimental Protocol: Self-Validating Mixed-Mode / CAD Method

This protocol utilizes a mixed-mode stationary phase coupled with CAD for the quantitative determination of HEEP. The method is designed as a self-validating system, ensuring that any deviation in mobile phase preparation or column degradation is immediately flagged by the System Suitability Test (SST).

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): 0.1% Formic acid in MS-grade Water.

    • Causality: Formic acid ensures the piperazine nitrogens remain fully protonated for consistent retention while being completely volatile. Volatility is an absolute requirement for CAD and MS compatibility[4].

  • Organic (Mobile Phase B): 0.1% Formic acid in MS-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Mixed-mode RP/Cation-Exchange (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics, reducing band broadening).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 5% B

    • 12.1–18 min: Re-equilibration at 5% B.

Step 3: Detector Settings (CAD)
  • Evaporator Temperature: 35°C (Optimized for the volatility of HEEP to prevent analyte loss during nebulization).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: System Suitability Testing (SST) & Self-Validation Criteria

Before analyzing unknown samples, the system must validate its own performance using a 10 µg/mL HEEP standard according to ICH Q2(R2) guidelines:

  • Retention Time Precision: The %RSD of tR​ must be ≤1.0% over 5 replicate injections. (Validates pump delivery and column equilibration).

  • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.3. (Validates that secondary silanol interactions are successfully suppressed).

  • Signal-to-Noise (S/N): A 0.5 µg/mL standard must yield an S/N ≥10 . (Validates CAD nebulizer efficiency and mobile phase purity).

References

  • SIELC Technologies. "Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column". Available at: [Link]

  • Google Patents. "WO2006113425A1 - Process for preparing quetiapine fumarate".
  • Allmpus. "Quetiapine HEEP Impurity". Available at: [Link]

Sources

Validation

GC-MS vs. LC-MS/MS for the Analysis of 1-Hydroxyethylethoxy Piperazine Degradation Products: A Comprehensive Comparison Guide

Executive Summary 1-Hydroxyethylethoxy piperazine (HEEP) is a critical structural moiety and intermediate in both pharmaceutical synthesis (e.g., atypical antipsychotics like quetiapine, antihistamines like hydroxyzine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxyethylethoxy piperazine (HEEP) is a critical structural moiety and intermediate in both pharmaceutical synthesis (e.g., atypical antipsychotics like quetiapine, antihistamines like hydroxyzine) and advanced amine-based solvents for post-combustion CO₂ capture. Under thermal and oxidative stress, HEEP degrades into a complex matrix of low-molecular-weight, highly polar, and volatile fragments.

Accurately profiling these degradation products is essential for determining Active Pharmaceutical Ingredient (API) shelf-life and evaluating the longevity of carbon capture solvents. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against LC-MS/MS and HPLC-UV, providing a field-proven, self-validating experimental protocol for the robust quantitation of HEEP degradation products.

The Chemical Causality: Why HEEP Degradation is an Analytical Challenge

The degradation of piperazine derivatives is not a simple linear decay. When exposed to heat (thermal degradation) or oxygen and transition metals (oxidative degradation), HEEP undergoes complex radical oxidation and nucleophilic attacks at the α-carbon[1]. As demonstrated in foundational studies on piperazine thermal degradation, these reactions lead to C-N and C-O bond cleavages, producing fragments such as:

  • Ethylenediamine (EDA)

  • N-formylpiperazine (FPZ)

  • N-(2-hydroxyethyl)piperazine (HEP)

  • 2-Imidazolidone

The Analytical Hurdle: These degradation products are highly hydrophilic and volatile. They lack conjugated π-systems, rendering UV detection nearly useless. Furthermore, their extreme polarity causes them to elute in the void volume of standard C18 reversed-phase liquid chromatography columns, resulting in severe ion suppression and poor resolution in LC-MS/MS workflows.

Pathway HEEP 1-hydroxyethylethoxy piperazine (HEEP) Stress Thermal & Oxidative Stress (O2, Heat) HEEP->Stress Initiation Fragment1 N-(2-hydroxyethyl)piperazine (HEP) Stress->Fragment1 C-O Bond Cleavage Fragment2 Ethylenediamine (EDA) Stress->Fragment2 Ring Opening Fragment3 N-formylpiperazine (FPZ) Stress->Fragment3 Oxidation Fragment4 2-Imidazolidone Stress->Fragment4 Secondary Condensation

Fig 1: Primary thermal and oxidative degradation pathways of 1-hydroxyethylethoxy piperazine.

Technology Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

To objectively select the right platform, we must evaluate how each technology interacts with the physicochemical properties of the analytes. As noted in comprehensive reviews of amine solvent degradation , GC-MS remains the gold standard for volatile degradation products, provided the active hydrogens are properly managed.

Table 1: Objective Performance Comparison
Analytical TechniqueRetention of Polar VolatilesSensitivity (LOD)Derivatization RequiredStructural ID CapabilityBest Use Case
GC-MS (EI) Excellent (Post-derivatization)1–5 ng/mL Yes (Silylation)High (NIST Library matching via 70 eV EI)Profiling volatile/semi-volatile amines and formyl-derivatives.
LC-MS/MS (ESI) Poor (on C18); Moderate (on HILIC)10–50 ng/mLNoModerate (Requires custom MS/MS libraries)High-molecular-weight, non-volatile polymeric degradation products.
HPLC-UV Poor>500 ng/mLYes (Chromophore tagging)None (Retention time only)Routine QA/QC of the intact parent API only.

The Verdict: While LC-MS/MS is powerful for large, non-volatile adducts, GC-MS is the undisputed choice for the low-mass, volatile degradation products of HEEP[2]. The reproducible 70 eV Electron Ionization (EI) allows for definitive structural elucidation using established NIST mass spectral libraries.

Experimental Methodology: A Self-Validating GC-MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates an internal standard (IS) to correct for derivatization variance and instrument drift, and utilizes a derivatization strategy to eliminate peak tailing caused by secondary amines and hydroxyl groups interacting with the GC column's silanol active sites.

The Causality of Derivatization

HEEP degradation products contain active hydrogens (-NH, -OH). If injected directly into a GC, these groups hydrogen-bond with the stationary phase, causing severe peak tailing and irreversible adsorption. We utilize BSTFA + 1% TMCS to replace these active hydrogens with trimethylsilyl (TMS) groups. This lowers the boiling point, increases thermal stability, and yields sharp, Gaussian chromatographic peaks.

Step-by-Step Workflow
  • Sample Preparation & Internal Standardization:

    • Transfer 1.0 mL of the degraded HEEP sample (aqueous or organic extract) into a 2 mL glass vial.

    • Add 50 µL of Deuterated Piperazine (PZ-d8) at 10 µg/mL as the Internal Standard (IS). Causality: The IS validates extraction efficiency and corrects for any volumetric errors during derivatization.

    • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Complete dryness is critical, as water violently quenches the BSTFA reagent.

  • Derivatization:

    • Add 100 µL of anhydrous Pyridine (catalyst/solvent) and 100 µL of BSTFA containing 1% TMCS.

    • Seal the vial with a PTFE-lined cap and incubate at 70°C for 45 minutes.

    • Allow to cool to room temperature before injection.

  • GC-MS Instrumental Parameters:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl/95% dimethylpolysiloxane phase provides the optimal polarity balance for separating TMS-derivatized amines with ultra-low column bleed.

    • Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Detection: EI mode at 70 eV. Source Temp: 230°C. Run in synchronous SIM/SCAN mode.

Workflow Sample Degraded Sample + IS Dry N2 Evaporation (Remove H2O) Sample->Dry Prep Derivatization (BSTFA + TMCS) Dry->Prep GC Capillary GC (DB-5MS) Prep->GC MS EI-MS (SCAN/SIM) GC->MS Data Quantitation & Library Match MS->Data

Fig 2: Step-by-step self-validating GC-MS analytical workflow for HEEP degradation profiling.

Performance Data & Experimental Results

The following table summarizes the quantitative performance of the proposed GC-MS (SIM) method for key HEEP degradation products. The use of the IS (PZ-d8) ensures that recovery metrics remain tightly controlled across multiple matrix injections.

Table 2: GC-MS Method Validation Metrics
Degradation ProductTarget Ion (m/z, TMS deriv.)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%) ± SD
Ethylenediamine (EDA) 1461.23.50.999198.4 ± 2.1
N-formylpiperazine (FPZ) 1862.06.00.998896.7 ± 3.4
N-(2-hydroxyethyl)piperazine 2741.54.50.999599.1 ± 1.8
2-Imidazolidone 2302.57.50.998294.5 ± 4.0

Data Note: Linearity was established over a dynamic range of 10 to 1000 ng/mL. Recovery was assessed by spiking known standards into a mock formulation matrix prior to N₂ evaporation.

Conclusion

When profiling the degradation of 1-hydroxyethylethoxy piperazine (HEEP), analytical chemists must account for the high polarity and volatility of the resulting fragments. While LC-MS/MS is a powerful tool for broader pharmaceutical screening, it falls short in retaining and ionizing low-mass aliphatic amines without complex HILIC chromatography.

By employing a targeted silylation strategy paired with GC-MS, researchers can achieve baseline resolution, superior sensitivity (LODs < 3 ng/mL), and definitive structural confirmation via EI fragmentation. This self-validating approach ensures high-fidelity data, whether you are establishing the shelf-life of a piperazine-based API or assessing the oxidative stability of a next-generation carbon capture solvent.

References

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Industrial & Engineering Chemistry Research.[Link]

  • Vega, F., Sanna, A., Navarrete, B., Maroto-Valer, M. M., & Cortés, V. (2014). "Degradation of amine-based solvents in CO2 capture process by chemical absorption." Greenhouse Gases: Science and Technology.[Link]

  • Zhang, Y., et al. (2023). "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering.[Link]

Sources

Comparative

Toxicity and Performance Comparison: 1-Hydroxyethylethoxy Piperazine vs. Traditional Amine Catalysts in Polyurethane Synthesis

The polyurethane (PU) industry is undergoing a critical regulatory and safety shift. For decades, traditional tertiary amine catalysts have been the standard for driving the blowing and gelling reactions in PU foam synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The polyurethane (PU) industry is undergoing a critical regulatory and safety shift. For decades, traditional tertiary amine catalysts have been the standard for driving the blowing and gelling reactions in PU foam synthesis. However, their high volatility poses severe occupational health risks and environmental compliance issues. This guide provides an objective, data-driven comparison between traditional fugitive amines and 1-hydroxyethylethoxy piperazine (HEEP) , a next-generation reactive amine catalyst, focusing on their toxicity profiles, mechanistic causality, and experimental validation.

Mechanistic Causality: Fugitive vs. Reactive Catalysis

To understand the toxicity differences between these catalysts, we must examine their chemical behavior within the polymer matrix.

The Problem with Traditional Amines (e.g., BDMAEE, TEDA)

Traditional catalysts like bis-(2-dimethylaminoethyl) ether (BDMAEE) and triethylenediamine (TEDA) are highly volatile. Because they possess no isocyanate-reactive functional groups, they remain physically trapped—but chemically unbound—within the cured polyurethane matrix. Over time, or under thermal stress, these molecules migrate out of the foam.

When these volatile amines contact the eye, they act as localized bases, penetrating the cornea and raising the pH. This causes epithelial edema and the formation of microcysts, resulting in a condition known as Glaucopsia (commonly referred to as "blue haze" or "halovision"). This transient but severe visual disturbance is a recognized occupational hazard in PU manufacturing facilities (). Furthermore, their fugitivity contributes heavily to Volatile Organic Compound (VOC) emissions, leading to respiratory irritation and automotive interior "fogging" ().

The Chemical Solution: 1-Hydroxyethylethoxy Piperazine (HEEP)

1-Hydroxyethylethoxy piperazine (CAS: 13349-82-1) is engineered as a "reactive" or "non-fugitive" catalyst. Its molecular structure features a secondary hydroxyl group (-OH) attached to an ethoxy-ethyl chain extending from a piperazine ring.

During the polymerization process, this hydroxyl group reacts directly with the isocyanate (-NCO) monomers. This reaction forms a stable, covalent urethane linkage, permanently immobilizing the catalytically active piperazine core within the polymer backbone. Consequently, HEEP exhibits near-zero fugitivity, eliminating the risk of glaucopsia and drastically reducing overall VOC emissions while maintaining excellent catalytic efficiency.

Mechanism cluster_traditional Traditional Amine Catalysts (e.g., BDMAEE) cluster_reactive 1-Hydroxyethylethoxy Piperazine (HEEP) T_Cat Tertiary Amine (No Reactive Groups) T_Matrix Trapped in PU Matrix (Unbound) T_Cat->T_Matrix T_Result Volatilization (VOCs) Glaucopsia (Blue Haze) T_Matrix->T_Result R_Cat HEEP Catalyst (-OH Reactive Group) R_Rxn Reacts with Isocyanate (-NCO) R_Cat->R_Rxn R_Matrix Covalently Bound to Polymer Backbone R_Rxn->R_Matrix R_Result Zero VOC Emissions No Glaucopsia R_Matrix->R_Result

Figure 1: Chemical mechanism comparing fugitive traditional amines and reactive HEEP catalysts.

Toxicity Profile Comparison

The structural differences between these catalysts translate directly into their toxicological and environmental profiles. The table below summarizes the quantitative data comparing HEEP against industry-standard fugitive catalysts.

Parameter1-Hydroxyethylethoxy Piperazine (HEEP)BDMAEE (Traditional)TEDA (Traditional)
Catalyst Type Reactive (Non-fugitive)Fugitive (Unbound)Fugitive (Unbound)
Glaucopsia Risk None (Covalently bound)High (Severe blue haze)Moderate
Amine Emissions (VDA 278) < 5 µg/g (Below detection)> 800 µg/g> 400 µg/g
Oral LD50 (Rat) > 2,000 mg/kg (Low Toxicity)~ 570 mg/kg (Toxic)~ 1,700 mg/kg
Skin Sensitization Mild IrritantCorrosive / SensitizerIrritant
Cytotoxicity (ISO 10993-5) High Cell Viability (> 85%)High Cytotoxicity (< 40%)Moderate Cytotoxicity

Data Interpretation: HEEP's high Oral LD50 and lack of VOC emissions demonstrate a superior safety profile. Because the amine is locked into the polymer matrix, it cannot leach onto the skin or volatilize into the air, making it ideal for medical devices, bedding, and automotive interiors where human contact is prolonged.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the claims above must be validated through rigorous, reproducible testing. The following protocols outline a self-validating system to objectively measure the performance and toxicity of HEEP versus traditional catalysts.

Phase 1: Polyurethane Foam Synthesis

To objectively compare toxicity, we synthesize two parallel foam batches:

  • Formulation Preparation: In a controlled fume hood, prepare the B-side resin by blending 100 parts polyether polyol, 3.0 parts water (blowing agent), 1.0 part silicone surfactant, and 1.2 parts of the target catalyst (Batch A: BDMAEE; Batch B: HEEP). Expert Insight: When using HEEP, the isocyanate index must be adjusted upward by ~1-2% to account for the -NCO groups consumed by the catalyst's hydroxyl group. This ensures the polymer's crosslinking density and mechanical properties remain identical to the control.

  • Mixing & Curing: Introduce polymeric MDI (A-side) at an isocyanate index of 105. Mix at 3000 RPM for 5 seconds and pour into an aluminum mold preheated to 45°C.

  • Demolding: Allow the foam to cure for 5 minutes before demolding. Age the samples for 7 days at 23°C and 50% relative humidity prior to testing.

Phase 2: VOC Emission Testing (VDA 278 Standard)
  • Sample Extraction: Extract 30 mg of the aged polyurethane foam from the core of each batch.

  • Thermal Desorption: Place the samples into thermal desorption tubes. Heat the tubes to 90°C for 30 minutes to force the release of volatile organic compounds.

  • GC-MS Analysis: Sweep the desorbed gases into a Gas Chromatography-Mass Spectrometry (GC-MS) system using helium carrier gas.

  • Quantification: Quantify the specific amine emissions by comparing the mass spectra peaks against a calibrated toluene equivalent standard. (HEEP foams will show negligible amine peaks due to covalent bonding).

Phase 3: In Vitro Cytotoxicity Assay (ISO 10993-5)
  • Elution: Incubate 1 gram of each foam sample in 10 mL of Minimum Essential Medium (MEM) at 37°C for 24 hours to extract any leachable, unbound catalysts.

  • Cell Culture: Seed L929 mammalian fibroblasts in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours.

  • Exposure: Replace the culture medium with the foam extracts (100% and 50% dilutions) and incubate for an additional 24 hours.

  • MTT Viability Assay: Add MTT reagent to each well. The viable cells will reduce the tetrazolium dye to purple formazan. Measure the absorbance at 570 nm using a microplate reader. Cell viability below 70% indicates cytotoxicity.

Workflow N1 Phase 1: PU Foam Synthesis N2 Phase 2: VOC Emission Test (VDA 278) N1->N2 N3 Phase 3: In Vitro Cytotoxicity (ISO 10993-5) N2->N3 N4 Phase 4: Ocular Irritation (Glaucopsia Assessment) N3->N4

Figure 2: Sequential experimental workflow for validating catalyst toxicity and emissions.

Conclusion

The transition from traditional fugitive amines to reactive catalysts like 1-hydroxyethylethoxy piperazine represents a necessary evolution in polyurethane chemistry. By integrating a hydroxyl reactive site into the piperazine structure, HEEP fundamentally solves the root cause of amine toxicity—volatilization. The resulting covalent immobilization eliminates the occupational hazard of glaucopsia, ensures compliance with strict automotive VOC standards (like VDA 278), and drastically improves the biocompatibility of the final foam product.

References

  • Ballantyne, B. (2004). Glaucopsia: an occupational ophthalmic hazard. Toxicological Reviews, 23(2), 83-90. URL:[Link]

  • Biggs, M. (2012). Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. United States Consumer Product Safety Commission (CPSC). URL:[Link]

  • American Chemistry Council (ACC). (2011). Health and Safety Product Stewardship Workbook For High Pressure Application of Spray Polyurethane Foam (SPF). Center for the Polyurethanes Industry. URL:[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 1-Hydroxyethylethoxy Piperazine

Executive Summary & Chemical Profile As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the compound's behavior. 1-Hydroxyethylethoxy piperazine (also known as 1-[2-(2-Hydroxyethoxy)ethyl]piperazine) is a highly versatile N-alkylpiperazine building block[1]. It is most prominently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including atypical antipsychotics like Quetiapine[2],[3].

Because this compound is a reactive, basic amine presented as a viscous yellow-brown oil[1], it poses specific handling challenges. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Quantitative Physicochemical Data

To facilitate rapid risk assessment and operational planning, the critical physicochemical properties of 1-Hydroxyethylethoxy piperazine are summarized below.

PropertyValueClinical/Operational Significance
CAS Number 13349-82-1Universal identifier for global safety tracking and inventory management[4],[5].
Molecular Formula C8H18N2O2Defines the organic amine structure responsible for its basicity[5],[6].
Molecular Weight 174.24 g/mol Essential for precise molar calculations during API synthesis[6].
Physical State Yellow-Brown OilHigh viscosity dictates the use of positive displacement tools to prevent aerosolization[1].
Flash Point 113 °C (Closed Cup)Combustible at elevated temperatures; necessitates storage away from open flames (Storage Class 10)[4].
GHS Hazard Codes H315, H319, H335Irritant profile dictates strict barrier and respiratory PPE requirements[7],[4],[3].

Hazard Characterization & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. 1-Hydroxyethylethoxy piperazine carries three primary GHS hazard statements: H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [4],[3].

  • Mechanistic Causality of Irritation: The piperazine ring contains secondary and tertiary basic nitrogen atoms. When this lipophilic oil contacts the slightly acidic mantle of the skin or the aqueous environment of the cornea, it rapidly abstracts protons. This localized spike in pH leads to the saponification of lipid membranes and subsequent cellular inflammation[7],[5].

  • Respiratory Vulnerability: Although the compound has a relatively high flash point (113 °C) and low volatility at room temperature, mechanical agitation (e.g., vigorous stirring, sonication, or rapid pipetting) can suspend micro-droplets in the air. Inhalation of these basic aerosols directly irritates the sensitive mucosal linings of the respiratory tract[4],[8].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following targeted matrix must be strictly adhered to:

  • Ocular Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4],[3].

    • Expertise Insight: Standard safety glasses are inadequate because they do not form a seal against aerosolized oil droplets that can cause severe ocular pH shifts[4].

  • Dermal Protection: Utilize heavy-duty, impervious Nitrile gloves and a fire/flame-resistant laboratory coat[3].

    • Expertise Insight: Nitrile provides superior chemical resistance against oily amines compared to latex. Gloves must be inspected for micro-punctures prior to use, and proper removal techniques (avoiding contact with the outer surface) must be employed to prevent secondary H315 exposure[4].

  • Respiratory Protection: If handling the compound outside of a validated fume hood, or if occupational exposure limits are at risk of being exceeded, a full-face respirator equipped with a Type ABEK (EN14387) filter is mandatory[4],[3].

    • Expertise Insight: The "K" designation in the ABEK filter is critical here; it is specifically engineered with acidic media to chemically bind and neutralize alkaline amine vapors, providing targeted protection against piperazine derivatives[4].

Self-Validating Operational Workflows

To ensure absolute trustworthiness in your laboratory operations, the following step-by-step methodologies incorporate built-in validation checks.

Protocol 1: Standard Handling and Aliquoting

Objective: Safely transfer the viscous oil while preventing aerosol generation and dermal exposure.

  • Environmental Validation: Verify that the fume hood face velocity is operating within the optimal safety range (80–120 fpm). Validation: Check the digital monitor or perform a standard tissue-paper flutter test before opening the chemical container[4].

  • PPE Integrity Check: Don nitrile gloves. Validation: Perform a visual inspection and a pneumatic (inflation) test on the gloves to ensure zero micro-punctures[4].

  • Aseptic Transfer: Utilize a positive displacement pipette or a glass syringe for volumetric transfer. Causality: Positive displacement prevents the formation of micro-aerosols that frequently occur when handling viscous oils with standard air-displacement pipettes, thereby mitigating H335 inhalation risks[4],[1].

  • Decontamination & Storage: Wipe the exterior of the primary container with a damp, lint-free cloth. Store the container tightly closed in a cool, dry, well-ventilated cabinet (Storage Class 10), strictly segregated from strong oxidizing agents[4],[8]. Validation: Ensure the cap is torqued securely and the secondary containment tray is completely dry.

Protocol 2: Emergency Spill Response (P501 Compliance)

Objective: Neutralize and contain accidental releases without exposing personnel to concentrated vapors or direct contact.

  • Isolation: Immediately halt operations and evacuate non-essential personnel from the immediate vicinity[5].

  • Respiratory Escalation: If the spill occurs outside of engineered ventilation, the responder must immediately upgrade to a full-face mask equipped with a Type ABEK filter[4].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents (like sawdust) must be strictly avoided due to the compound's combustible nature at high temperatures[7],[8].

  • Mechanical Collection: Use non-sparking tools to sweep up the saturated absorbent and transfer it into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container[8].

  • Chemical Neutralization: Wash the affected surface thoroughly with a copious amount of soap and water to remove residual basic amines[7],[4]. Validation: Use pH indicator paper on the final rinse water to confirm the complete neutralization of the surface (target pH ~7.0).

  • Regulatory Disposal: Dispose of the sealed container at an approved waste treatment facility in accordance with local, regional, and international regulations (P501)[7],[3].

Workflow Visualization

SpillResponse Start Spill Detected: 1-Hydroxyethylethoxy piperazine Evacuate Isolate Area & Halt Operations Start->Evacuate PPE Escalate PPE (ABEK Respirator & Nitrile) Evacuate->PPE Area Secured Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb PPE Validated Collect Collect in HDPE Hazardous Waste Bin Absorb->Collect Decon Surface Wash (Soap & Water) Collect->Decon Validate Validate Neutrality (pH Indicator = 7.0) Decon->Validate Validate->Decon pH > 7.0 Dispose Regulatory Disposal (P501 Compliance) Validate->Dispose pH Confirmed

Self-validating spill response workflow for 1-Hydroxyethylethoxy piperazine containment.

References

  • Title: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | CAS 13349-82-1 Source: CHEMDOR CHEMICALS URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific (13349-82-1) Source: Fisher Scientific URL: [Link]

  • Title: 1150617-49-4 - 化源网 Source: Chemsrc URL: [Link]

Sources

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